Beclometasone dipropionate
Beschreibung
Beclomethasone dipropionate is a steroid ester comprising beclomethasone having propionyl groups at the 17- and 21-positions. It has a role as an anti-inflammatory drug, an anti-asthmatic drug, a prodrug and an anti-arrhythmia drug. It is a steroid ester, an enone, a 20-oxo steroid, an 11beta-hydroxy steroid, a propanoate ester, a corticosteroid, a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid and a chlorinated steroid. It is functionally related to a beclomethasone.
Beclomethasone dipropionate is a second-generation synthetic corticosteroid and diester of beclomethasone, which is structurally similar to [dexamethasone]. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediates its therapeutic action. Beclomethasone dipropionate itself posesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration. Formulations for oral inhalation, intranasal, and topical use are available for beclomethasone dipropionate. Beclomethasone dipropionate became first available in a pressurized metered-dose inhaler in 1972 and later in a dry powder inhaler and an aqueous nasal spray. Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms. When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids. Compared to earlier corticosteroids such as [dexamethasone] and [prednisolone], beclomethasone dipropionate is reported to be less irritating to the nasal mucosa with a longer duration of action when administered intranasally.
Beclomethasone Dipropionate is the dipropionate ester of a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.
BECLOMETHASONE DIPROPIONATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 6 approved and 17 investigational indications.
See also: Beclomethasone (broader); Beclomethasone 17-Monopropionate (has active moiety).
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIULQEHSCUHY-XYWKZLDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048730 | |
| Record name | Beclazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.08e-03 g/L | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5534-09-8 | |
| Record name | Beclomethasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclomethasone dipropionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclomethasone dipropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B307S63B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 117 - 120 °C | |
| Record name | Beclomethasone dipropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Beclometasone Dipropionate in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of chronic inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy stems from its profound anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which BDP modulates inflammatory pathways. A cornerstone of its action is its conversion to the active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits a high affinity for the glucocorticoid receptor (GR). The binding of 17-BMP to the GR initiates a cascade of genomic and non-genomic events that ultimately lead to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory mediators. This guide delves into the core mechanisms of GR-mediated transactivation and transrepression, details key experimental protocols for assessing its activity, and presents quantitative data on its potency.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound itself is a prodrug with a weak affinity for the glucocorticoid receptor.[1] Following administration, it is rapidly hydrolyzed by esterases in tissues to its highly active metabolite, beclometasone-17-monopropionate (17-BMP).[1][2] 17-BMP is a potent agonist for the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a central role in regulating inflammatory responses.[3][4][5] The anti-inflammatory effects of beclometasone are primarily mediated through the genomic actions of the 17-BMP-GR complex, which can be broadly categorized into transactivation and transrepression.
Glucocorticoid Receptor Activation
In its inactive state, the GR resides in the cytoplasm in a multiprotein complex with heat shock proteins (HSPs) and immunophilins. The binding of 17-BMP to the ligand-binding domain of the GR induces a conformational change, leading to the dissociation of this complex. This unmasking allows the activated 17-BMP-GR complex to translocate to the nucleus, where it can directly or indirectly regulate gene transcription.[6]
Transactivation: Upregulation of Anti-inflammatory Genes
The activated GR homodimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][6] This binding initiates the recruitment of coactivators and the basal transcription machinery, leading to the increased transcription of genes with anti-inflammatory properties.[7][8] Key anti-inflammatory proteins upregulated by beclometasone include:
-
Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from membrane phospholipids.[9] By blocking this step, beclometasone suppresses the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[9][10][11]
-
Glucocorticoid-induced Leucine Zipper (GILZ): GILZ can interfere with pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3][12]
-
Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): MKP-1 dephosphorylates and inactivates MAP kinases (e.g., p38, JNK), which are key components of inflammatory signaling cascades.[7][12]
-
Inhibitor of κBα (IκBα): By upregulating the expression of IκBα, the inhibitor of NF-κB, glucocorticoids can enhance the sequestration of NF-κB in the cytoplasm, thereby reducing its pro-inflammatory activity.[3][13]
Transrepression: Downregulation of Pro-inflammatory Genes
A major component of beclometasone's anti-inflammatory effect is its ability to repress the expression of pro-inflammatory genes. This is primarily achieved through the interference of the 17-BMP-GR complex with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15] This transrepression can occur through several mechanisms:
-
Direct Protein-Protein Interaction: The GR monomer can directly interact with the p65 subunit of NF-κB or the c-Jun/c-Fos components of AP-1.[14][16] This interaction prevents these transcription factors from binding to their DNA response elements and activating the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[4][13]
-
Coactivator Competition: The activated GR can compete with NF-κB and AP-1 for limited pools of essential transcriptional coactivators, such as CREB-binding protein (CBP) and p300. This competition leads to a reduction in the transcriptional activity of pro-inflammatory genes.
-
Induction of Inhibitory Proteins: As mentioned in transactivation, the upregulation of proteins like IκBα and GILZ also contributes to the transrepression of NF-κB activity.[3][13]
Beclometasone has been shown to inhibit the production of a wide array of inflammatory mediators, including IL-1β, IL-2, IL-3, IL-6, IL-8, TNF-α, and GM-CSF.[4][5][17]
Quantitative Data
The potency of beclometasone and its active metabolite can be quantified through various in vitro assays. The following tables summarize key quantitative data.
| Compound | Assay | Parameter | Value | Reference |
| Beclometasone-17-monopropionate (17-BMP) | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~13 times higher | [2] |
| This compound (BDP) | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~0.5 times | [2] |
| Beclometasone | Glucocorticoid Receptor Binding | Relative Affinity vs. Dexamethasone | ~0.75 times less active | [2] |
| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for IL-6 | 0.05 nM | [5] |
| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for TNFα | 0.01 nM | [5] |
| Beclometasone-17-monopropionate (17-BMP) | Cytokine Inhibition (LPS-stimulated lung macrophages) | EC50 for CXCL8 (IL-8) | 0.1 nM | [5] |
| Fluticasone propionate | GM-CSF Release Inhibition (A549 cells) | EC50 | 1.8 x 10⁻¹¹ M | [18] |
| Budesonide | GM-CSF Release Inhibition (A549 cells) | EC50 | 5.0 x 10⁻¹¹ M | [18] |
| Dexamethasone | GM-CSF Release Inhibition (A549 cells) | EC50 | 2.2 x 10⁻⁹ M | [18] |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a test compound for the GR by assessing its ability to compete with a radiolabeled ligand.[19]
Objective: To determine the IC50 and Ki of a compound for the glucocorticoid receptor.
Materials:
-
Purified human GR or cell lysate containing GR.
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Unlabeled test compound (e.g., beclometasone-17-monopropionate).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate a fixed concentration of the GR preparation with a fixed concentration of the radiolabeled ligand (typically at its Kd) and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[19]
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.[20]
Objective: To determine the IC50 of a compound for the inhibition of NF-κB transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293, A549) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell culture medium and supplements.
-
NF-κB activator (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β)).
-
Test compound (e.g., beclometasone-17-monopropionate).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined time (e.g., 6-8 hours).[20]
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the data (e.g., to a co-transfected Renilla luciferase control or to total protein concentration).
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50.
Cytokine Release Assay (ELISA)
This immunoassay is used to quantify the concentration of specific cytokines released into the cell culture supernatant following treatment.[21]
Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines.
Materials:
-
Inflammatory cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS)).
-
Test compound (e.g., beclometasone-17-monopropionate).
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
Microplate reader.
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL).
-
Incubate for a suitable period to allow for cytokine production and release (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GR activation and transrepression pathway.
Caption: GR-mediated transactivation of anti-inflammatory genes.
Caption: General experimental workflow for assessing BDP's effects.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 7. Glucocorticoid receptors: finding the middle ground - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin A1 - Wikipedia [en.wikipedia.org]
- 10. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipocortin-1: cellular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of early inhaled beclomethasone therapy on tracheal aspirate inflammatory mediators IL-8 and IL-1ra in ventilated preterm infants at risk for bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency: A Technical Guide to the Structure-Activity Relationship of Beclometasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Beclometasone dipropionate (BDP) stands as a cornerstone in the therapeutic landscape of inflammatory conditions, particularly asthma and allergic rhinitis. Its efficacy is intrinsically linked to its molecular architecture and the elegant interplay between its structure and biological activity. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound is a synthetic glucocorticoid, a corticosteroid characterized by a pregnane steroid nucleus.[1] Its chemical structure, (8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate, reveals key functional groups that govern its pharmacological profile.
Key Structural Features:
-
Propionate Esters at C17 and C21: this compound is a diester of beclometasone. These propionate groups are crucial for its prodrug nature.[1]
-
Chlorine Atom at C9: The presence of a chlorine atom at the 9α position enhances its glucocorticoid and anti-inflammatory activity.
-
Methyl Group at C16: The 16β-methyl group minimizes the mineralocorticoid activity, thereby reducing the risk of side effects such as water retention and hypertension.[2]
-
1,4-diene in Ring A and the 11β-hydroxyl group: These features are common to many potent corticosteroids and are essential for binding to the glucocorticoid receptor.
The Prodrug Concept and Metabolic Activation
This compound itself exhibits a relatively weak binding affinity for the glucocorticoid receptor (GR).[3][4] Its therapeutic efficacy stems from its rapid and extensive hydrolysis by esterase enzymes in tissues, particularly the lungs, into its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][4][5] This metabolic activation is a pivotal aspect of its SAR. A minor, less active metabolite, beclometasone 21-monopropionate (21-BMP), and the inactive beclometasone (BOH) are also formed.[5][6]
Structure-Activity Relationship at the Glucocorticoid Receptor
The anti-inflammatory effects of this compound are mediated through the binding of its active metabolite, 17-BMP, to the cytosolic glucocorticoid receptor.[3][7] This interaction initiates a cascade of events leading to the modulation of gene expression.
Glucocorticoid Receptor Binding Affinity
The affinity of a corticosteroid for the GR is a primary determinant of its potency. The conversion of BDP to 17-BMP dramatically increases its binding affinity. The propionate group at the C17 position of 17-BMP is critical for this high-affinity interaction.
| Compound | Relative Receptor Binding Affinity (Dexamethasone = 100) | Reference |
| This compound (BDP) | 53 | [8] |
| Beclometasone 17-Monopropionate (17-BMP) | 1345 | [8] |
| Beclometasone (BOH) | Low | [9] |
| Dexamethasone | 100 | [8] |
Glucocorticoid Receptor Signaling Pathway
Upon binding of 17-BMP, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., Hsp90), dimerizes, and translocates to the nucleus.[7] In the nucleus, the GR-ligand complex interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction leads to:
-
Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[10]
-
Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins, including cytokines (e.g., IL-1, IL-4, IL-5, IL-6, IL-8, TNF-α), chemokines, and adhesion molecules. This is a key mechanism for suppressing inflammation.[3][7]
Anti-inflammatory Activity
The engagement of the GR signaling pathway by 17-BMP translates into a potent anti-inflammatory response. This is quantifiable through various in vitro and in vivo assays that measure the inhibition of inflammatory mediators.
| Assay Type | Mediator Inhibited | Cell Type | IC50 (nM) for 17-BMP (approx.) | Reference |
| Cytokine Release Assay | IL-6, IL-8, TNF-α | Human Bronchial Epithelial Cells | 1 - 10 | [11],[12] |
| T-cell Proliferation Assay | T-cell proliferation | Human Peripheral Blood Mononuclear Cells | 0.1 - 1 | [6] |
| Eosinophil Activation Assay | Eosinophil activation | Human Eosinophils | 1 - 10 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions.
Pharmacokinetic Profile and its Relation to Structure
The pharmacokinetic profile of this compound is tailored for topical activity with minimal systemic exposure, a desirable characteristic for inhaled and intranasal corticosteroids.
| Parameter | This compound (BDP) | Beclometasone 17-Monopropionate (17-BMP) | Beclometasone (BOH) | Reference |
| Plasma Half-life (t½) | ~0.5 hours | ~2.7 hours | Transient | [5] |
| Volume of Distribution (Vss) | ~20 L | ~424 L | - | [5] |
| Plasma Clearance (CL) | ~150 L/h | ~120 L/h | - | [5] |
| Oral Bioavailability | Negligible | ~41% | Low | [13] |
| Inhaled Bioavailability (pulmonary) | ~2% | ~36% | Low | [13] |
| Plasma Protein Binding | - | 94-96% | - | [4] |
The high lipophilicity conferred by the propionate esters contributes to its retention in the lung tissue, allowing for local metabolic activation to 17-BMP. The rapid clearance of BDP and the extensive tissue distribution of 17-BMP also contribute to its favorable therapeutic index.[5]
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source, such as human lung tissue or A549 cells.
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (BDP, 17-BMP, or BOH).
-
Incubation: Allow the binding to reach equilibrium by incubating at 4°C for a specified period (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
Objective: To quantify the potency of this compound and its metabolites in inhibiting the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Culture a relevant human cell line, such as bronchial epithelial cells (e.g., BEAS-2B) or peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Treatment: Concurrently or pre-treat the cells with a range of concentrations of the test compounds (BDP, 17-BMP).
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of cytokine inhibition against the log concentration of the test compound to determine the IC50 value.
Pharmacokinetic Analysis (LC-MS/MS)
Objective: To determine the concentration of this compound and its metabolites in biological matrices (e.g., plasma, tissue homogenates).
Methodology:
-
Sample Preparation: Extract the analytes from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][5]
-
Chromatographic Separation: Separate the analytes using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18). A gradient elution program is typically employed.[5]
-
Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of the analytes in the unknown samples. An internal standard is used to correct for variations in extraction efficiency and instrument response.[3]
Conclusion
The structure-activity relationship of this compound is a compelling example of rational drug design. Its prodrug strategy, coupled with specific structural modifications to enhance glucocorticoid potency and minimize mineralocorticoid effects, results in a highly effective and well-tolerated anti-inflammatory agent. The conversion to the high-affinity metabolite, beclometasone 17-monopropionate, at the site of action is central to its therapeutic efficacy. A thorough understanding of these SAR principles, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of improved corticosteroid therapies and for optimizing their clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pharmacokinetics and Metabolism of Inhaled Beclometasone Dipropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of asthma and other respiratory disorders. Administered via inhalation, BDP acts as a prodrug, undergoing extensive metabolism to its pharmacologically active form, beclometasone-17-monopropionate (B-17-MP). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of inhaled BDP, detailing its absorption, distribution, metabolism, and excretion. The document summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of its metabolic pathways and experimental workflows to support further research and development in this field.
Introduction
This compound is a second-generation synthetic corticosteroid that has been a cornerstone in the treatment of persistent asthma for decades.[1][2][3] Its therapeutic efficacy is derived from its potent anti-inflammatory actions within the airways.[1][4] Delivered directly to the lungs via inhalation, BDP is designed to maximize local effects while minimizing systemic exposure and associated adverse effects.[2][3] Understanding the intricate pharmacokinetic and metabolic profile of inhaled BDP is crucial for optimizing its therapeutic use and for the development of new inhaled corticosteroid therapies.
BDP itself has a weak affinity for the glucocorticoid receptor.[1][5] It is rapidly and extensively hydrolyzed by esterase enzymes present in the lungs and other tissues to its highly active metabolite, beclometasone-17-monopropionate (B-17-MP).[1][2][5] B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone, and is responsible for the drug's anti-inflammatory effects.[1][2] Further metabolism leads to the formation of less active or inactive metabolites, beclometasone-21-monopropionate (B-21-MP) and beclometasone (BOH).[2][5]
Pharmacokinetics
The systemic exposure to BDP and its metabolites following inhalation is a function of both pulmonary and gastrointestinal absorption. A significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed.[6]
Absorption
Following inhalation, BDP is rapidly absorbed through the lungs.[2] The absolute bioavailability of unchanged BDP after inhalation is low, approximately 2% of the nominal dose, due to extensive first-pass metabolism in the lungs where about 95% is converted to B-17-MP.[5][7] The swallowed fraction of BDP undergoes extensive first-pass metabolism in the liver.
The systemic bioavailability of the active metabolite, B-17-MP, is significantly higher. After inhalation, the total systemic bioavailability of B-17-MP is approximately 62%.[5][7] Studies using an activated charcoal block to prevent gastrointestinal absorption have shown that pulmonary absorption contributes to about 36% of the systemic B-17-MP exposure.[5][7]
Distribution
Following intravenous administration, BDP has a steady-state volume of distribution (Vss) of 20 liters.[1][3][5] The active metabolite, B-17-MP, has a much larger Vss of 424 liters, indicating extensive tissue distribution.[1][3][5] The plasma protein binding of BDP is approximately 87%, while B-17-MP is more highly bound at 94-96%.[1][3][5]
Metabolism
The metabolism of BDP is a rapid and complex process involving multiple enzymatic pathways.
The primary and most critical metabolic step is the hydrolysis of the ester groups of BDP. This is mediated by esterase enzymes found in various tissues, including the lungs, liver, and blood.[2][5][8] This process leads to the formation of the highly active B-17-MP, as well as the less active B-21-MP and inactive BOH.[5][8][9]
Further metabolism of BDP and its metabolites is carried out by cytochrome P450 enzymes, primarily the CYP3A subfamily. In vitro studies have demonstrated that CYP3A4 and CYP3A5 can metabolize BDP through hydroxylation and dehydrogenation to form inactive metabolites.[8][10] These CYP3A enzymes are present in both the liver and the lungs.[8]
Excretion
The elimination of BDP and its metabolites occurs predominantly through the feces, with less than 10% being excreted in the urine.[1][3] The terminal elimination half-life of BDP is short, around 0.5 hours.[1][2][5] Its active metabolite, B-17-MP, has a longer terminal elimination half-life of approximately 2.7 hours following intravenous administration.[1][2][5]
Data Presentation
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of BDP and its active metabolite B-17-MP following different routes of administration in healthy human subjects.
| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (B-17-MP) | Reference |
| Intravenous Administration | |||
| Clearance (CL) | 150 L/h | 120 L/h | [1][5][7] |
| Volume of Distribution (Vss) | 20 L | 424 L | [1][5][7] |
| Terminal Half-life (t½) | 0.5 h | 2.7 h | [1][2][5][7] |
| Inhaled Administration | |||
| Absolute Bioavailability (%F) | 2% | 62% (total) | [2][5][7] |
| Pulmonary Bioavailability | - | 36% | [5][7] |
| Oral Administration | |||
| Absolute Bioavailability (%F) | Negligible | 41% | [5][7] |
| Protein Binding | 87% | 94-96% | [1][3][5] |
Table 1: Pharmacokinetic parameters of this compound (BDP) and its active metabolite Beclometasone-17-Monopropionate (B-17-MP).
Lung Deposition
The efficiency of different inhaler devices affects the deposition of BDP in the lungs.
| Inhaler Device | Lung Deposition (% of Nominal Dose) | Oropharyngeal Deposition (% of Nominal Dose) | Reference |
| Pressurized Metered Dose Inhaler (pMDI) with HFA | 31-34% | 53-58% | [11] |
| Dry Powder Inhaler (NEXThaler®) | ~40% | ~30% | [12] |
Table 2: Lung deposition of this compound with different inhaler devices.
Experimental Protocols
The characterization of BDP's pharmacokinetics and metabolism has been achieved through a variety of in vitro and in vivo experimental designs.
In Vitro Metabolism Studies
Objective: To identify the enzymes and pathways involved in BDP metabolism.
Methodology:
-
Human Liver Microsomes:
-
Incubations are performed containing human liver microsomes (e.g., 100 pmol of cytochrome P450), BDP (e.g., 20 µM), and NADPH (e.g., 2 mM) in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.4).[8]
-
To differentiate between esterase and CYP450 activity, esterase inhibitors (e.g., eserine, paraoxon, and benzoic acid) can be included.[8]
-
Reactions are initiated by adding NADPH and incubated at 37°C for a specified time (e.g., 20 minutes).[8]
-
Reactions are terminated by adding a solvent like methanol containing an internal standard (e.g., prednisolone).[8]
-
-
Human Lung Precision-Cut Tissue Slices:
-
Analysis:
Human Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of BDP and its metabolites after various routes of administration.
Methodology:
-
Study Design: A common design is a crossover study where healthy subjects receive BDP through different routes (e.g., intravenous, oral, intranasal, and inhaled).[5][7]
-
Dosing:
-
Intravenous: A known dose (e.g., 1000 µg) is administered as an infusion.[5][7]
-
Oral: An oral suspension (e.g., 4000 µg) is given.[5][7] To assess the contribution of the swallowed portion of an inhaled dose, a charcoal block can be co-administered to prevent gastrointestinal absorption.[5][7]
-
Inhaled: A specific dose (e.g., 1000 µg) is administered using a metered-dose inhaler.[5][7]
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points for up to 24 hours post-dose.[5][7]
-
Blood is collected in tubes containing an esterase inhibitor (e.g., potassium oxalate/sodium fluoride) to prevent ex vivo degradation of BDP.[5]
-
Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[5]
-
-
Sample Analysis:
-
Plasma concentrations of BDP and its metabolites (B-17-MP, BOH) are determined using a validated LC-MS/MS method.[5][14][15]
-
The analytical method typically involves solid-phase extraction of the analytes from the plasma, followed by chromatographic separation and mass spectrometric detection.[5][15]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vss) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
-
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of BDP to its metabolites.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow for a clinical pharmacokinetic study of BDP.
Conclusion
The pharmacokinetics and metabolism of inhaled this compound are well-characterized, highlighting its nature as a prodrug that is rapidly converted to the active metabolite B-17-MP in the lungs. This localized activation is a key feature of its therapeutic profile. Systemic exposure to the active moiety is influenced by both pulmonary and gastrointestinal absorption, with extensive first-pass metabolism limiting the contribution of the swallowed fraction. The metabolic pathways, involving both esterases and CYP3A enzymes, have been elucidated through a combination of in vitro and in vivo studies. A thorough understanding of these processes is essential for the continued optimization of inhaled corticosteroid therapy and the development of novel respiratory drugs with improved safety and efficacy profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic activity of inhaled and swallowed beclomethasone dipropionate and the effect of different inhaler devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lung Deposition of BDP/Formoterol HFA pMDI in Healthy Volunteers, Asthmatic, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lung Deposition of the Dry Powder Fixed Combination this compound Plus Formoterol Fumarate Using NEXThaler® Device in Healthy Subjects, Asthmatic Patients, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Discovery of Beclometasone Dipropionate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclometasone dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid widely prescribed for the management of chronic inflammatory conditions such as asthma, allergic rhinitis, and various dermatoses.[1] BDP itself is a prodrug that undergoes rapid and extensive hydrolysis by esterases, primarily in the lung, to its highly active metabolite, beclometasone-17-monopropionate (17-BMP).[1] It is this active metabolite that exerts a powerful anti-inflammatory effect by binding to the glucocorticoid receptor (GR).[1][2]
The primary goal in the development of inhaled and topical corticosteroids is to maximize local anti-inflammatory efficacy while minimizing systemic absorption and the associated adverse effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][3] The discovery of BDP derivatives is driven by the objective to further enhance this therapeutic index. Key strategies involve modifying the corticosteroid structure to improve GR binding affinity, optimize pharmacokinetic properties, and achieve a more favorable balance between local retention and systemic clearance.[4][5] This guide outlines the core technical aspects of the early-phase discovery process for novel BDP derivatives, from molecular design to preclinical evaluation.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of BDP derivatives are mediated through the glucocorticoid receptor, a ligand-dependent transcription factor.[6] The active metabolite, 17-BMP, binds to GR located in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[7]
Once in the nucleus, the GR complex can modulate gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[8]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these factors from activating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7]
This dual mechanism leads to the suppression of inflammatory cell infiltration and the reversal of vascular permeability, ultimately controlling the inflammatory response.[1]
Lead Identification and Synthesis of Derivatives
The chemical structure of BDP offers several positions for modification to generate novel derivatives with improved properties.[9] Key areas for chemical synthesis include the C17 and C21 ester groups, the C9 halogen, and the C16 methyl group.[10][11] The goal is to modulate lipophilicity, receptor binding affinity, and metabolic stability.
For instance, modifications to the ester groups at C17 and C21 can significantly impact the rate of conversion to the active monopropionate form and subsequent inactivation.[11] Altering these groups can create "softer" drugs that are rapidly metabolized systemically, thereby reducing side effects, while maintaining high potency at the target site. Studies have shown that introducing substituents at the C12 position can effectively separate topical anti-inflammatory activity from systemic absorption.[12]
Table 1: Key Pharmacological Properties of BDP and its Metabolites
| Compound | Role | Glucocorticoid Receptor Affinity (Relative to Dexamethasone) | Key Characteristics |
|---|---|---|---|
| This compound (BDP) | Prodrug | ~0.5x | Rapidly hydrolyzed to active form in the lung.[1][2] |
| Beclometasone-17-Monopropionate (17-BMP) | Active Metabolite | ~13x | High affinity for GR; responsible for therapeutic effect.[1][2] |
| Beclometasone-21-Monopropionate (21-BMP) | Less Active Metabolite | ~0.1x | Significantly lower GR affinity than 17-BMP.[13] |
| Beclometasone (BOH) | Inactive Metabolite | Low | Formed from hydrolysis of both ester groups.[13] |
In Vitro Screening Cascade
A structured, multi-tiered screening process is essential for efficiently identifying promising drug candidates from a library of newly synthesized derivatives. The cascade progresses from high-throughput primary assays to more complex, lower-throughput secondary assays.
Primary Screening: Glucocorticoid Receptor Binding Assay
The initial screen aims to determine the binding affinity of the new derivatives for the glucocorticoid receptor. A high-affinity interaction is a prerequisite for potent anti-inflammatory activity.
Experimental Protocol: Competitive GR Binding Assay (Fluorescence Polarization)
This protocol is adapted from established fluorescence polarization (FP) competition assays.[14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds, which reflects their relative affinity for the GR.
-
Materials:
-
Recombinant human Glucocorticoid Receptor (GR).
-
Fluorescently-labeled glucocorticoid tracer (e.g., Fluormone™ GS Red).
-
Assay Buffer (e.g., phosphate buffer with stabilizing agents).
-
Test compounds (BDP derivatives) dissolved in DMSO.
-
Positive control (e.g., Dexamethasone).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer in a 96- or 384-well plate.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add a fixed concentration of recombinant GR to all wells to initiate the binding reaction. Wells for "no competition" (tracer + GR) and "100% competition" (tracer + GR + excess positive control) should be included.
-
Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (mP) in each well. High mP indicates the tracer is bound to the large GR protein; low mP indicates the tracer is free in solution, having been displaced by the test compound.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each derivative.
-
Secondary Screening: Cellular Anti-inflammatory & Metabolism Assays
Derivatives that demonstrate high binding affinity are advanced to cell-based assays to confirm their functional activity and assess their metabolic stability.
Experimental Protocol: LPS-Induced Cytokine Release Assay
This protocol assesses the ability of BDP derivatives to suppress inflammation in a relevant cell model.[15][16]
-
Objective: To measure the half-maximal effective concentration (EC50) of BDP derivatives for inhibiting the release of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) from stimulated immune cells.
-
Cell Model: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Procedure:
-
Plate cells in a 96-well format and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the BDP derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for an additional 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Experimental Protocol: In Vitro Metabolism in Human Lung Tissue
This assay provides insights into how the derivatives might be metabolized in the target organ, which is crucial for inhaled corticosteroids.[17]
-
Objective: To determine the metabolic stability and profile of BDP derivatives in human lung tissue.
-
Model: Precision-cut human lung slices (PCLS).
-
Procedure:
-
Incubate PCLS in a culture medium containing a known concentration of the BDP derivative.
-
Collect samples of both the lung tissue and the surrounding medium at various time points (e.g., 0, 2, 6, 24 hours).
-
Prepare samples for analysis. For tissue, this involves homogenization in methanol followed by centrifugation. For the medium, precipitation of proteins (e.g., with zinc sulfate/acetonitrile) is required.[17]
-
Analyze the supernatant from both tissue and medium samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and any formed metabolites.
-
-
Data Analysis:
-
Plot the concentration of the parent compound over time to determine its rate of depletion (metabolic stability).
-
Identify and quantify the major metabolites to understand the metabolic pathways.
-
Lead Optimization and Structure-Activity Relationship (SAR)
Data from the screening cascade are used to build a structure-activity relationship (SAR) model. This iterative process guides the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Illustrative SAR for Hypothetical BDP Derivatives
| Derivative ID | Modification | GR Binding IC50 (nM) | Anti-inflammatory EC50 (nM) | Metabolic Half-life (min) in PCLS |
|---|---|---|---|---|
| BDP-Parent | (Reference) | 5.2 | 1.8 | 95 |
| BDP-001 | C17-butyrate ester | 8.1 | 3.5 | 120 |
| BDP-002 | C21-thioester | 4.5 | 1.5 | 60 |
| BDP-003 | C12-methoxy group | 6.0 | 2.1 | 90 |
| BDP-004 | C9-fluoro instead of chloro | 3.9 | 1.2 | 110 |
Note: Data are hypothetical for illustrative purposes.
The SAR analysis helps identify which chemical modifications lead to desired changes in biological activity. For example, a C21-thioester (BDP-002) might maintain high potency but be metabolized more quickly, potentially reducing systemic exposure. A C12-methoxy group (BDP-003) might reduce systemic absorption without significantly impacting local potency.[12]
Pharmacokinetic Profiling
Once lead candidates with promising in vitro profiles are identified, their pharmacokinetic (PK) properties must be evaluated to understand their absorption, distribution, metabolism, and excretion (ADME). For inhaled corticosteroids, a desirable PK profile includes high lung deposition, low oral bioavailability, rapid systemic clearance, and high plasma protein binding to minimize free drug that can cause side effects.[5][18]
Table 3: Key Pharmacokinetic Parameters for BDP and its Active Metabolite (17-BMP)
| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (17-BMP) |
|---|---|---|
| Systemic Bioavailability (Inhaled) | ~2%[19] | ~62% (total from lung + oral absorption)[19] |
| Plasma Half-Life (t½) | ~0.5 hours[19][20] | ~2.7 - 4 hours[19][20][21] |
| Volume of Distribution (Vd) | ~20 L[20] | ~424 L[20] |
| Plasma Protein Binding | ~87%[20] | 94% - 96%[20] |
| Clearance (CL) | ~150 L/h[19] | ~120 L/h[19] |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, t½) of a lead candidate following administration.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Procedure:
-
Administer the BDP derivative via the intended clinical route (e.g., intratracheal instillation to model inhalation) and intravenously (to determine absolute bioavailability).
-
Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the parent drug and its major active metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each route of administration.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
-
Calculate absolute bioavailability by comparing the dose-normalized Area Under the Curve (AUC) from the non-intravenous route to the intravenous route.
-
Conclusion
The early-phase discovery of this compound derivatives is a systematic, multidisciplinary process. It begins with a rational design and synthesis strategy aimed at optimizing the molecule's interaction with the glucocorticoid receptor and improving its pharmacokinetic profile. A hierarchical in vitro screening cascade, including binding, functional, and metabolic assays, allows for the efficient identification of potent and stable compounds. Subsequent lead optimization is driven by a thorough analysis of structure-activity relationships, guiding the refinement of candidates. Finally, in vivo pharmacokinetic studies provide essential data to select the most promising derivatives for further preclinical and clinical development, with the ultimate goal of creating safer and more effective therapies for chronic inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of inhaled corticosteroids for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medicine.com [medicine.com]
- 21. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Beclometasone dipropionate in different organic solvents
An In-depth Technical Guide to the Solubility of Beclometasone Dipropionate
This technical guide provides a comprehensive overview of the solubility of this compound (BDP) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this widely used corticosteroid. This document includes quantitative solubility data, detailed experimental protocols, and visualizations of key processes.
Introduction to this compound
This compound is a potent, second-generation synthetic corticosteroid used in the treatment of various inflammatory conditions, most notably asthma and allergic rhinitis.[1][2] It functions as a prodrug, being rapidly hydrolyzed to its active metabolite, beclometasone 17-monopropionate (17-BMP), which exhibits a high binding affinity for glucocorticoid receptors.[1][2] BDP itself is characterized as a white to pale yellow powder and is practically insoluble in water, making its solubility in organic solvents a critical factor for formulation development, particularly for inhaled and topical preparations.[3][4]
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in several key organic solvents. A study employing a gravimetric technique measured its equilibrium solubility in acetone, methanol, and ethanol across a temperature range of 24.5°C to 62.5°C.[5][6][7][8] The results indicate a significantly higher solubility in acetone compared to methanol and ethanol.[6]
The experimental data, expressed as the mole fraction of this compound (x), is summarized below.
Table 1: Solubility of this compound in Selected Organic Solvents
| Temperature (°C) | Solubility in Acetone (10³x) | Solubility in Methanol (10³x) | Solubility in Ethanol (10³x) |
| 24.5 | 10.10 | 0.90 | 0.68 |
| 32.5 | 13.10 | 1.10 | 0.82 |
| 42.5 | 17.10 | 1.39 | 1.05 |
| 52.5 | 22.10 | 1.76 | 1.34 |
| 62.5 | 28.10 | 2.20 | 1.68 |
Data sourced from Bakhbakhi et al. (2009).[7] The reported maximum relative uncertainty was 4.4% in acetone, 4.6% in methanol, and 5.1% in ethanol.[7]
Qualitative Solubility Profile
In addition to quantitative measurements, the general solubility of this compound in various organic solvents is described in pharmacopeial literature.
Table 2: General Solubility Characteristics of this compound
| Solvent | Solubility Description |
| Chloroform | Freely soluble |
| Methanol | Soluble |
| Ethanol (95%) | Sparingly soluble |
| 1,4-Dioxane | Sparingly soluble |
| Diethyl Ether | Slightly soluble |
| Water | Practically insoluble |
Data sourced from the Japanese Pharmacopoeia.[4]
Experimental Protocol: Gravimetric Solubility Determination
The quantitative data presented in Table 1 was obtained using a gravimetric method.[5][7][8] This section details the experimental procedure.
Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.
Apparatus:
-
Temperature-controlled refrigerated circulating bath
-
Glass vials
-
Analytical balance (accuracy ±0.01 mg)
-
Thermometer (accuracy ±0.1°C)
-
Focus light for visual monitoring
Procedure:
-
Preparation of Undersaturated Solution: A known, specific volume of the solvent is placed into a glass vial. A pre-weighed mass of solid this compound is then added to the solvent.
-
Equilibration: The vial is sealed and immersed in the thermostatted water bath. The solution is subjected to gentle mixing for approximately 30 minutes to ensure thermodynamic equilibrium is reached.
-
Visual Determination: The temperature of the bath is gradually increased. The solubility temperature is identified visually as the point at which all solid solute completely dissolves, resulting in a homogeneous system.[7]
-
Error Minimization: To enhance the accuracy of the measurements, the experiments are repeated from both undersaturated (as described above) and supersaturated states (where a saturated solution is slowly cooled to observe the point of initial crystal formation).[7]
-
Replication: All solubility measurements are repeated at least three times to ensure reproducibility and accuracy.[7]
Caption: Workflow for Gravimetric Solubility Determination.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. As a prodrug, BDP has a weak affinity for the glucocorticoid receptor.[2] It is rapidly converted via hydrolysis by esterase enzymes into its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][9]
The 17-BMP metabolite binds to cytosolic glucocorticoid receptors (GR). This binding event causes the receptor complex to dimerize and translocate into the cell nucleus.[1] Inside the nucleus, the dimerized receptor binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene transcription, leading to two primary outcomes:
-
Transactivation: Increased synthesis of anti-inflammatory proteins like lipocortin-1.
-
Transrepression: Decreased synthesis of pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules.[2][10]
The net result is the suppression of inflammation, reduced immune cell activity, and vasoconstriction.[2]
Caption: this compound Signaling Pathway.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medicine.com [medicine.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Beclometasone Dipropionate
Abstract
This application note provides a detailed overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Beclometasone Dipropionate (BD), a potent synthetic glucocorticoid. The described method is applicable for the determination of BD in bulk drug substances and various pharmaceutical formulations. This document outlines the chromatographic conditions, system suitability parameters, and a comprehensive experimental protocol. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
This compound is a widely used corticosteroid for the treatment of asthma, allergic rhinitis, and various skin disorders due to its anti-inflammatory and vasoconstrictive properties.[1] Accurate and reliable quantification of BD in pharmaceutical products is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, offering high specificity, sensitivity, and resolution. Several HPLC methods have been developed and validated for the determination of BD, either as a single active ingredient or in combination with other drugs.[2][3][4] This note consolidates and presents a robust HPLC method for the quantification of this compound.
Chromatographic Conditions
A summary of exemplary chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods and offer a solid starting point for method implementation and optimization.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Conditions |
| Stationary Phase | C18 column (e.g., Lichrosorb RP-18, Hypersil C18, Hi Q Sil C18)[2][4][5] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[2][4][6] |
| Mobile Phase | Acetonitrile and Water (or buffer) in varying ratios (e.g., 3:2, 70:30, 85:15, 90:10 v/v)[3][4][5][6] |
| Flow Rate | 1.0 - 1.5 mL/min[2][3] |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 218 nm, 223 nm, 230 nm, or 254 nm[2][3][4][5] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 - 15 minutes |
Experimental Protocol
This section provides a step-by-step protocol for the quantification of this compound using HPLC.
Preparation of Solutions
1.1. Mobile Phase Preparation:
-
Prepare the desired mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water (or an appropriate buffer like ammonium acetate).[3][4]
-
For instance, to prepare a 70:30 (v/v) acetonitrile:water mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC-grade water.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter to prevent pump cavitation and baseline noise.[4]
1.2. Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[5] Sonicate if necessary to ensure complete dissolution.
1.3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 5 - 25 µg/mL).[6]
1.4. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase or methanol, and dilute to a final concentration within the calibration range.[5]
-
Pharmaceutical Formulations (e.g., Creams, Lotions):
-
Accurately weigh an amount of the formulation equivalent to a known amount of this compound.
-
Disperse the sample in a suitable solvent like methanol.[1][4]
-
Further extraction or clean-up steps, such as liquid-liquid extraction with a non-polar solvent like cyclohexane, may be necessary to remove interfering excipients.[1]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]
-
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate, detector wavelength, and other chromatographic parameters as specified in Table 1.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor system stability.
Data Analysis
-
Identify and integrate the peak corresponding to this compound in the chromatograms of the standards and samples. The retention time for BD is typically in the range of 4 to 9 minutes, depending on the specific method.[1][5]
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final amount of this compound in the original sample, taking into account the initial sample weight and any dilution factors.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999[6] |
| Linear Range | 5 - 25 µg/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] |
| Precision (% RSD) | < 2.0%[2][6] |
| Limit of Detection (LOD) | ~0.039 - 0.16 µg/mL[1][6] |
| Limit of Quantification (LOQ) | ~0.12 - 0.54 µg/mL[1][6] |
| Specificity | No interference from common excipients or degradation products[6] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been shown to degrade under various stress conditions. In alkaline conditions (e.g., 0.1 M NaOH), significant degradation of approximately 99% has been observed.[6] Under acidic conditions (e.g., 0.1 M HCl), around 55% degradation has been reported.[6] The HPLC method should be able to separate the intact drug from its degradation products, ensuring that the assay results are not affected by the presence of impurities.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantification of this compound in both bulk drug and pharmaceutical formulations. The method is specific, accurate, precise, and linear over a relevant concentration range. The provided protocol and chromatographic conditions can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound. It is recommended to perform method verification or re-validation as per regulatory requirements before implementation.
References
Application Note: Quantitative Determination of Beclomethasone Dipropionate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid and a prodrug of the pharmacologically active metabolite, beclomethasone 17-monopropionate (B-17-MP).[1] It is widely used in the treatment of asthma and rhinitis.[1] Due to its low systemic bioavailability following inhalation, highly sensitive and robust analytical methods are required to quantify concentrations in plasma, which are often in the picogram per milliliter range.[2][3] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of BDP and its active metabolite, B-17-MP, in human plasma.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of BDP, B-17-MP, and an internal standard (IS), followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Sample preparation involves protein precipitation, a rapid and effective technique for removing plasma proteins prior to LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Beclomethasone Dipropionate (BDP) reference standard
-
Beclomethasone 17-Monopropionate (B-17-MP) reference standard
-
Fluticasone Propionate (Internal Standard, IS) or BDP-D10[3][4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate or Ammonium Trifluoroacetate (LC-MS grade)[3][5]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., sodium fluoride to inhibit hydrolysis)[5]
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of BDP, B-17-MP, and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for preparing plasma samples for LC-MS/MS analysis.[6][7][8]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 2 mM ammonium formate) and vortex.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for different instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.0 µm)[3] |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 60 | 40 |
| 5.0 | 60 | 40 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| BDP | 521.2 | 331.1 | 80 | 35 |
| B-17-MP | 465.2 | 331.1 | 75 | 30 |
| Fluticasone Propionate (IS) | 501.2 | 293.1 | 85 | 40 |
Note: The exact m/z values and optimal voltages may vary slightly depending on the instrument and specific adduct formation.[5]
Data Presentation
The method should be validated according to regulatory guidelines. A summary of typical validation parameters is presented below.
Table 4: Method Validation Summary
| Parameter | Result |
| Linear Range | 0.05 - 5 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Beclometasone Dipropionate in plasma.
Signaling Pathway (Metabolic Conversion)
Caption: Metabolic conversion of Beclomethasone Dipropionate.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of beclomethasone dipropionate and its active metabolite, beclomethasone 17-monopropionate, in human plasma using LC-MS/MS. The described method, employing protein precipitation for sample preparation, is rapid, robust, and suitable for pharmacokinetic and bioequivalence studies in clinical and preclinical drug development. The low LLOQ allows for the accurate measurement of BDP and B-17-MP at clinically relevant concentrations.
References
- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. norlab.com [norlab.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying Beclometasone Dipropionate Effects in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture techniques to investigate the cellular and molecular effects of Beclometasone dipropionate (BDP).
Introduction
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of asthma and other inflammatory conditions.[1] BDP is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[2][3] The binding of 17-BMP to the GR initiates a signaling cascade that leads to the modulation of gene expression, ultimately suppressing inflammatory responses.[1][4] This document outlines key in vitro assays and protocols to study the effects of BDP on various cell types.
Target Cell Lines
The choice of cell line is critical and should be relevant to the research question. Below are some commonly used cell lines for studying the effects of BDP:
-
Human Bronchial Epithelial Cells (e.g., 16HBE, BEAS-2B): These cells are a primary target for inhaled corticosteroids and are useful for studying the anti-inflammatory effects of BDP on the airway epithelium.[5][6]
-
Human Lung Adenocarcinoma Cells (e.g., A549): While cancerous, A549 cells are often used as a model for type II pulmonary epithelial cells to investigate general cytotoxic and anti-inflammatory effects.[4][7]
-
Peripheral Blood Mononuclear Cells (PBMCs): This mixed population of lymphocytes and monocytes is ideal for studying the immunomodulatory effects of BDP, including the inhibition of cytokine production.[8][9]
-
Human Embryo Lung Fibroblasts (HELF): These cells can be used to investigate the effects of BDP on fibroblast activation and proliferation, which are relevant to airway remodeling in chronic inflammatory diseases.[10]
-
Induced Sputum Cells (ISC): These primary cells, obtained from patients, provide a more clinically relevant model to study the ex vivo effects of BDP on inflammatory cells from the airways.[11]
-
Human Osteoblast-like Cells (e.g., SaOS-2, MG-63): Useful for investigating the potential side effects of glucocorticoids on bone metabolism.[8]
Key Experimental Protocols
Assessment of Anti-Inflammatory Effects: Cytokine Release Assay
This protocol describes the measurement of cytokine release from cells treated with BDP.
Protocol:
-
Cell Seeding: Seed target cells (e.g., PBMCs, 16HBE) in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL and allow them to adhere overnight if applicable.
-
Stimulation: Pre-treat cells with various concentrations of BDP (e.g., 10⁻¹² M to 10⁻⁶ M) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-13 (IL-13)) to induce cytokine production.[10]
-
Incubation: Incubate the plate for an appropriate time (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., IL-6, IL-8, GM-CSF) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9][11][12]
Cell Viability and Proliferation Assays
These assays are crucial to distinguish between anti-inflammatory effects and general cytotoxicity.
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with various concentrations of BDP (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]
b) Tritiated Thymidine Uptake for Cell Proliferation
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which reflects cell proliferation.[9][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with BDP as described for the MTT assay.
-
Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for the final 18-24 hours of the treatment period.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay visualizes the movement of the GR from the cytoplasm to the nucleus upon activation by BDP.
Protocol:
-
Cell Culture: Use cells that endogenously express GR or cells transiently or stably transfected with a fluorescently tagged GR (e.g., GFP-GR).[15][16]
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Treatment: Treat the cells with BDP (e.g., 10⁻⁹ M to 10⁻⁷ M) for a short period (e.g., 30-60 minutes).[11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope or a high-content imaging system.[15]
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Production
| Cell Line | Stimulant | Cytokine | BDP Concentration (M) | Incubation Time (h) | % Inhibition (Mean ± SD) | Reference |
| PBMCs | Allergen (HDM) | IL-5 | 10⁻¹² | 144 | EC₅₀ ≈ 10⁻¹⁴ M (for 17-BMP) | [8] |
| PBMCs | Allergen (HDM) | IL-3 | Not specified | 144 | Concentration-dependent | [9][12] |
| PBMCs | Allergen (HDM) | GM-CSF | Not specified | 144 | Concentration-dependent | [9][12] |
| HELF | IL-13 (20 ng/mL) | IL-6 | 10⁻⁸ - 10⁻⁵ | 72 | Dose-dependent | [10] |
| HELF | IL-13 (20 ng/mL) | Eotaxin | 10⁻⁸ - 10⁻⁵ | 72 | Dose-dependent | [10] |
| ISC | Endogenous | GM-CSF | 10⁻⁷ | 24 | Significant reduction | [11] |
| ISC | Endogenous | RANTES | 10⁻⁷ | 24 | Significant reduction | [11] |
| ISC | Endogenous | IL-8 | 10⁻⁷ | 24 | Significant reduction | [11] |
| 16HBE | rhIL-17A | iNOS, ROS, NT | 1 - 100 nM | 0.33 | Reduction observed | [5] |
Table 2: Cytotoxicity and Anti-proliferative Effects of this compound
| Cell Line | Assay | BDP Concentration | Incubation Time (h) | Effect | Reference |
| Primary Airway Epithelial Cells | Apoptosis Assays | Concentration-dependent | Time-dependent | Induced apoptosis | [17] |
| 1HAEo(-) | Apoptosis Assays | Concentration-dependent | Time-dependent | Induced apoptosis | [17] |
| PBMCs | [³H]-Thymidine Uptake | Serial dilutions | 168 | Concentration-dependent inhibition | [9][12] |
| HELF | Cell Proliferation Assay | 10⁻⁸ - 10⁻⁵ M | 72 | Enhanced IL-13 induced proliferation | [10] |
| 16HBE | MTS Assay | 10⁻¹² - 10⁻⁶ M | 24 | Biocompatible | [18] |
Mandatory Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for BDP Studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucocorticoid Insensitivity in Virally Infected Airway Epithelial Cells Is Dependent on Transforming Growth Factor-β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of beclomethasone dipropionate and budesonide on interleukin-13 induced cytokine release, proliferation and differentiation of the human lung fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical interaction between effects of beclomethasone dipropionate and salbutamol or formoterol in sputum cells from mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
- 15. innoprot.com [innoprot.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Apoptosis of airway epithelial cells induced by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Loading of Beclomethasone in Liposomes and Hyalurosomes Improved with Mucin as Effective Approach to Counteract the Oxidative Stress Generated by Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Beclometasone Dipropionate in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclometasone dipropionate is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in the long-term management of asthma. To evaluate its efficacy in a preclinical setting, robust and reproducible animal models that mimic the key features of human asthma are essential. This document provides detailed application notes and protocols for utilizing two common allergen-induced asthma models—ovalbumin (OVA)-induced and house dust mite (HDM)-induced—for testing the efficacy of this compound.
Mechanism of Action of this compound
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a high binding affinity for the glucocorticoid receptor (GR). The therapeutic effect of this compound is mediated through its interaction with the GR, leading to the modulation of gene expression. This results in the suppression of inflammatory processes by inhibiting the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Furthermore, it suppresses the activity of various inflammatory cells, including eosinophils, T-lymphocytes, mast cells, and macrophages.[1][2][3]
The anti-inflammatory actions of glucocorticoids are primarily achieved through two main mechanisms:
-
Transrepression: The activated GR complex can directly or indirectly interact with and inhibit pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a reduction in the expression of genes encoding inflammatory proteins.
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to an increase in the transcription of anti-inflammatory genes.
Animal Models of Allergic Asthma
The most widely used animal models for preclinical asthma research involve sensitization and subsequent airway challenge with an allergen. These models aim to replicate the key pathophysiological features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and increased levels of Th2 cytokines.
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a well-established and commonly used model that mimics the Th2-dominant inflammatory response seen in allergic asthma.[4]
Species and Strain: Mice (e.g., BALB/c, C57BL/6) are most commonly used. BALB/c mice are known to develop a strong Th2-biased immune response.
House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM model is considered more clinically relevant as HDM is a common human allergen. This model induces a mixed inflammatory response that can include both eosinophils and neutrophils, reflecting the heterogeneity of human asthma.
Species and Strain: Mice (e.g., BALB/c, C57BL/6) are frequently used for this model.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Asthma in BALB/c Mice
This protocol describes a common method for inducing allergic airway inflammation using OVA.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline
-
This compound for administration (e.g., intranasal suspension)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Experimental Workflow:
Caption: Workflow for OVA-induced asthma model and efficacy testing.
Procedure:
-
Sensitization (Day 0 and 7):
-
Prepare a sensitizing solution of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on day 0 and again on day 7.
-
-
Allergen Challenge (Days 14, 15, and 16):
-
Prepare a challenge solution of 1% OVA in sterile saline.
-
On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of the OVA solution for 30 minutes using an ultrasonic nebulizer. Alternatively, intranasal administration of 20-50 µL of a 1% OVA solution can be performed under light anesthesia.
-
-
This compound Administration:
-
Prepare a suspension of this compound for intranasal administration. A typical dose for mice is in the range of 10-50 µg/kg.
-
Administer the this compound solution intranasally in a volume of 20-35 µL, typically 30 minutes to 1 hour before each allergen challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) to analyze the inflammatory cell infiltrate. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or other immunoassays.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Protocol 2: House Dust Mite (HDM)-Induced Asthma in C57BL/6 Mice
This protocol outlines a model using a clinically relevant allergen, HDM.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile, pyrogen-free saline
-
This compound for administration
-
Anesthetic (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for HDM-induced asthma model and efficacy testing.
Procedure:
-
Sensitization and Challenge (e.g., 2-week protocol):
-
Prepare a solution of HDM extract in sterile saline. A typical dose is 25 µg of HDM protein in 20-50 µL of saline per mouse.
-
Administer the HDM solution intranasally to lightly anesthetized mice daily for 5 consecutive days (days 0-4).
-
Repeat the daily intranasal challenge for another 5 consecutive days in the second week (days 7-11).
-
-
This compound Administration:
-
Administer this compound intranasally at a suitable dose (e.g., 10-50 µg/kg) 30 minutes to 1 hour before each HDM challenge.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
Perform the same endpoint analyses as described in the OVA model: AHR measurement, BALF analysis for inflammatory cells, cytokine analysis, and lung histology.
-
Data Presentation
The efficacy of this compound should be evaluated by comparing the treated group to the vehicle-treated, allergen-challenged group. A non-challenged control group should also be included.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| OVA + Vehicle | 5.2 ± 0.8 | 3.5 ± 0.6 | 0.8 ± 0.2 | 0.9 ± 0.3 |
| OVA + BDP (10 µg/kg) | 2.8 ± 0.5 | 1.5 ± 0.4 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| OVA + BDP (50 µg/kg) | 1.9 ± 0.4 | 0.8 ± 0.3 | 0.3 ± 0.1 | 0.4 ± 0.1 |
*Data are representative and should be generated from specific studies. Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthmatic Mice
| Treatment Group | Penh at 50 mg/mL Methacholine |
| Naive (No OVA) | 1.5 ± 0.3 |
| OVA + Vehicle | 4.8 ± 0.7 |
| OVA + BDP (10 µg/kg) | 3.1 ± 0.5* |
| OVA + BDP (50 µg/kg) | 2.2 ± 0.4** |
*Data are representative. Penh (Enhanced Pause) is a dimensionless value used as a measure of AHR. Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (No OVA) | < 10 | < 15 | < 20 |
| OVA + Vehicle | 85 ± 12 | 120 ± 18 | 250 ± 35 |
| OVA + BDP (10 µg/kg) | 45 ± 8 | 65 ± 10 | 130 ± 20* |
| OVA + BDP (50 µg/kg) | 25 ± 5 | 35 ± 7 | 70 ± 15** |
*Data are representative. Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
Signaling Pathway Visualization
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor signaling pathway for Beclometasone.
Conclusion
The Ovalbumin and House Dust Mite-induced asthma models are valuable tools for the preclinical evaluation of anti-asthma therapeutics like this compound. The protocols and endpoint analyses described in these application notes provide a framework for obtaining robust and reproducible data on the efficacy of this compound in mitigating key features of allergic asthma. Careful adherence to these protocols and comprehensive data analysis will enable researchers to effectively assess the therapeutic potential of this and other novel anti-inflammatory compounds.
References
- 1. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in bronchoalveolar lavage inflammatory cells in asthmatic patients treated with high dose inhaled beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of low-dose beclomethasone dipropionate on asthma control and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulization of Beclometasone Dipropionate Suspension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the characterization of nebulized beclometasone dipropionate suspension. The following sections detail the methodologies for assessing key performance attributes of nebulizer systems delivering this corticosteroid formulation.
Introduction
This compound is a widely used inhaled corticosteroid for the management of asthma and other respiratory diseases.[1] Its delivery via nebulization is particularly advantageous for patients who have difficulty with other inhalation devices, such as the very young, the elderly, or those with severe respiratory conditions.[1][2] The efficacy of nebulized this compound is highly dependent on the aerosol characteristics generated by the nebulizer, making in vitro characterization a critical component of product development and quality control.
Key performance indicators for nebulized this compound suspension include:
-
Aerodynamic Particle Size Distribution (APSD): Determines the deposition pattern of the aerosol in the respiratory tract.
-
Drug Output and Delivery Rate: Quantifies the amount of medication delivered by the nebulizer.
-
Fine Particle Fraction (FPF): The proportion of the aerosolized drug with a particle size likely to reach the lungs.
This document outlines detailed protocols for measuring these key parameters.
Quantitative Data Summary
The following tables summarize key performance parameters for nebulized this compound suspension as reported in the literature. These values can vary significantly depending on the nebulizer system, formulation, and operating conditions.
Table 1: Aerodynamic Particle Size Distribution of Nebulized this compound
| Nebulizer Type | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Reference(s) |
| Jet Nebulizer (with glass ampoule) | 3.7 | 1.4 | [3] |
| Jet Nebulizer (with polycarbonate ampoule) | 2.9 | 1.4 | [3] |
| Ultrasonic Nebulizer | 5.8 | 1.9 | [3] |
| Pressurized Metered-Dose Inhaler (pMDI) - HFA Propellant (Qvar) | 1.1 | - | [4] |
| Pressurized Metered-Dose Inhaler (pMDI) - HFA Propellant (Modulite) | 2.6 | - | [4] |
Table 2: Fine Particle Fraction (<5 µm) of Nebulized this compound
| Nebulizer Type | Fine Particle Fraction (%) | Reference(s) |
| Jet Nebulizer (with glass ampoule) | 84.2 | [3] |
| Jet Nebulizer (with polycarbonate ampoule) | 93.7 | [3] |
| Ultrasonic Nebulizer | 34.9 | [3] |
Experimental Protocols
Protocol for Aerodynamic Particle Size Distribution (APSD) Analysis using the Next Generation Impactor (NGI)
This protocol describes the determination of the APSD of a this compound suspension using the Next Generation Impactor (NGI).[5][6][7]
Materials:
-
Next Generation Impactor (NGI)
-
This compound nebulizer suspension
-
Nebulizer system (e.g., jet nebulizer)
-
Vacuum pump
-
Flowmeter
-
Collection cups/plates for NGI stages
-
Solvent for drug recovery (e.g., Methanol)
-
HPLC system for drug quantification
Procedure:
-
NGI Preparation:
-
If required to minimize evaporation, cool the NGI to approximately 5°C for at least 90 minutes before testing.[1]
-
Coat the collection surfaces of the NGI cups with a suitable solvent or coating to prevent particle bounce.
-
Assemble the NGI stages according to the manufacturer's instructions.
-
-
System Setup:
-
Nebulization and Sample Collection:
-
Fill the nebulizer with a known volume and concentration of the this compound suspension.
-
Turn on the vacuum pump to initiate airflow through the NGI.
-
Activate the nebulizer and allow it to run for a predetermined time or until nebulization is complete.
-
Once nebulization is finished, turn off the nebulizer and the vacuum pump.
-
-
Drug Recovery:
-
Carefully disassemble the NGI.
-
Rinse each stage (collection cup, nozzle area) and the induction port with a precise volume of a suitable solvent to recover the deposited this compound.
-
Collect the solvent washings from each stage in separate, labeled vials.
-
-
Quantification:
-
Analyze the concentration of this compound in each vial using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each NGI stage.
-
Using the known effective cutoff diameters for each stage at the specified flow rate, calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is typically defined as the mass of particles with an aerodynamic diameter less than 5 µm as a percentage of the total recovered dose.[8]
-
Protocol for Determining Total Drug Output and Delivery Rate
This protocol outlines the measurement of the total amount of this compound delivered by a nebulizer and the rate of delivery.
Materials:
-
Nebulizer system
-
This compound suspension
-
Breathing simulator (optional, for more clinically relevant data)[9]
-
Collection filter assembly
-
Vacuum pump
-
Analytical balance (for gravimetric method)
-
HPLC system (for drug-specific method)
Procedure:
-
Gravimetric Method (Total Output):
-
Fill the nebulizer with a known mass of the this compound suspension.
-
Weigh the filled nebulizer accurately.
-
Run the nebulizer for a specified time or until dryness.
-
Reweigh the nebulizer. The difference in weight represents the total output (drug and vehicle).[10]
-
Note: This method can overestimate drug output due to solvent evaporation.[10]
-
-
Filter Collection Method (Delivered Drug):
-
Set up a collection filter assembly connected to a vacuum pump at the outlet of the nebulizer.
-
Fill the nebulizer with a known volume and concentration of the this compound suspension.
-
Run the nebulizer for a specified time.
-
After nebulization, extract the this compound from the filter using a suitable solvent.
-
Quantify the amount of drug collected on the filter using a validated HPLC method.
-
-
Calculating Delivery Rate:
-
To determine the delivery rate, divide the total amount of drug delivered (from the filter collection method) by the nebulization time.
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships in the nebulization of this compound.
Caption: Workflow for APSD analysis of nebulized beclometasone.
Caption: Workflow for measuring drug output and delivery rate.
Caption: Factors influencing nebulizer performance.
References
- 1. Optimization of a procedure used to measure aerosol characteristics of nebulized solutions using a cooled next generation impactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Pharmacokinetic and pharmacodynamic properties of inhaled this compound delivered via hydrofluoroalkane-containing devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. inhalationmag.com [inhalationmag.com]
- 7. Next generation pharmaceutical impactor: a new impactor for pharmaceutical inhaler testing. Part III. extension of archival calibration to 15 L/min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fine Particle Fraction: The Good and the Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug output from nebulizers is dependent on the method of measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring nebulizer output. Aerosol production vs gravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research-Grade Formulation of Beclometasone Dipropionate Dry Powder Inhaler (DPI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and characterization of Beclometasone Dipropionate (BDP) Dry Powder Inhalers (DPIs) for research purposes. The protocols detailed below are based on established scientific literature and are intended to assist in the development of reproducible and effective BDP DPI formulations.
Introduction
This compound is a synthetic glucocorticoid widely used in the management of inflammatory respiratory conditions such as asthma.[1] For pulmonary delivery, DPIs offer a portable and environmentally friendly alternative to metered-dose inhalers. The efficacy of a DPI formulation is critically dependent on its physicochemical properties, which influence its aerosolization and deposition in the lungs.[2]
This document outlines two primary formulation approaches for BDP DPIs: a traditional lactose-based blend and an advanced formulation utilizing cyclodextrins and leucine to enhance solubility and aerosol performance.[3] Detailed protocols for the preparation and characterization of these formulations are provided.
Signaling Pathway of this compound
This compound is a prodrug that is rapidly converted into its active metabolite, beclometasone 17-monopropionate (B17-MP), by esterases in the lungs.[4][5] B17-MP is a potent agonist of the glucocorticoid receptor (GR).[4] Upon binding, the B17-MP/GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[1][4] This anti-inflammatory action reduces airway hyper-responsiveness and inflammation.[1]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhalationmag.com [inhalationmag.com]
Application Notes and Protocols: In Vitro Model of the Human Airway for Beclometasone Dipropionate Deposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing an in vitro model of the human airway to study the deposition of Beclometasone dipropionate (BDP), a widely used inhaled corticosteroid for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This model, based on human airway epithelial cells cultured at an air-liquid interface (ALI), offers a physiologically relevant platform to investigate drug delivery, deposition, permeability, and metabolism.
Introduction to the In Vitro Airway Model
The in vitro human airway model recreates the pseudostratified epithelial barrier of the respiratory tract. Human bronchial epithelial cells (HBECs) or the Calu-3 cell line are cultured on microporous membrane inserts.[3][4] Once confluent, the apical medium is removed, establishing an air-liquid interface (ALI) that promotes cellular differentiation into a mucus-producing and ciliated epithelium, closely mimicking the in vivo environment.[2][5]
This advanced cell culture system provides a valuable tool for preclinical assessment of inhaled drug products, enabling the evaluation of aerosol deposition patterns and the subsequent biological fate of the drug in a controlled laboratory setting.
This compound (BDP): Mechanism of Action
BDP is a prodrug that is rapidly hydrolyzed in the lungs to its active metabolite, beclometasone-17-monopropionate (17-BMP).[6][7] 17-BMP has a high affinity for the glucocorticoid receptor (GR).[6] Upon binding, the BDP-GR complex translocates to the nucleus, where it modulates gene expression, leading to the suppression of inflammatory responses.[1][8]
Data Presentation: Quantitative Analysis of BDP Deposition and Permeability
The following tables summarize representative quantitative data that can be obtained from in vitro BDP deposition studies using an ALI airway model.
Table 1: In Vitro Deposition of this compound (BDP)
| Parameter | Value | Method | Reference |
| Aerosol Generation | |||
| Device | Pressurized Metered-Dose Inhaler (pMDI) | Aerosol Generation | [6] |
| Formulation | BDP in HFA propellant | Drug Formulation | [6] |
| Deposition Analysis | |||
| Deposition on ALI culture | 5.7 - 7.5% of emitted dose | Andersen Cascade Impactor (modified) | [9] |
| Deposition in Stage 1 (Trachea/Bronchi) | 41.8 - 43.2% of emitted dose | Twin Stage Impinger | [10] |
| Deposition in Stage 2 (Small Airways) | 54.9 - 56.2% of emitted dose | Twin Stage Impinger | [10] |
| Metabolism | |||
| BDP to 17-BMP conversion (in lung tissue) | Rapid | HPLC | [6] |
Table 2: Apparent Permeability Coefficient (Papp) of BDP and Marker Compounds in Calu-3 ALI Model
| Compound | Molecular Weight ( g/mol ) | Papp (x 10⁻⁶ cm/s) | Transport Mechanism | Reference |
| Fluorescein Sodium (Flu-Na) | 376.27 | 0.0336 | Paracellular | [5] |
| FITC-dextran (4 kDa) | 4000 | ~0.01 | Paracellular | [5] |
| Testosterone | 288.42 | 12.19 - 12.72 | Transcellular | [11] |
| This compound (BDP) | 521.04 | ~10 | Transcellular | [6][12] |
| Metoprolol | 267.36 | 10.3 | Transcellular | [12] |
Experimental Protocols
Protocol for Air-Liquid Interface (ALI) Culture of Human Bronchial Epithelial Cells (HBECs)
This protocol details the steps for establishing a differentiated ALI culture of HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-ALI Medium
-
Collagen-coated microporous membrane inserts (e.g., Transwell®)
-
Tissue culture flasks, plates, and consumables
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Expansion of HBECs:
-
Thaw cryopreserved HBECs and seed them into collagen-coated T-75 flasks.
-
Culture the cells in BEGM at 37°C and 5% CO₂.
-
Passage the cells when they reach 70-80% confluency. Do not allow cultures to become fully confluent during expansion.[1]
-
-
Seeding on Transwell® Inserts:
-
Pre-coat Transwell® inserts with collagen.
-
Trypsinize the expanded HBECs and seed them onto the apical side of the inserts at a density of 1.5 x 10⁵ cells/cm².[2]
-
Add BEGM to both the apical and basolateral chambers.
-
Culture for 2-4 days until a confluent monolayer is formed.
-
-
Initiation of Air-Liquid Interface (ALI):
-
Once the cells are confluent, remove the medium from the apical chamber.
-
Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.
-
Culture the cells at 37°C and 5% CO₂ for at least 3 weeks to allow for differentiation.[13]
-
Change the basolateral medium every 2-3 days.
-
Gently wash the apical surface with PBS weekly to remove accumulated mucus.
-
-
Assessment of Barrier Integrity:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Differentiated cultures should exhibit a stable TEER of >300 Ω·cm².[5]
-
Assess the permeability to a paracellular marker like fluorescein sodium. The apparent permeability coefficient (Papp) should be low, indicating tight junction formation.
-
Protocol for BDP Aerosol Deposition using a Modified Twin Stage Impinger
This protocol describes the deposition of BDP from a pMDI onto an ALI culture using a modified Twin Stage Impinger (TSI).[6][7]
Materials:
-
Differentiated ALI culture inserts
-
This compound (BDP) pMDI
-
Twin Stage Impinger (TSI) apparatus
-
Custom-designed insert holder for the TSI
-
Vacuum pump
-
Flow meter
-
Solvents for extraction (e.g., methanol, acetonitrile)
Procedure:
-
Apparatus Setup:
-
Assemble the TSI according to the manufacturer's instructions.
-
Place the custom insert holder into Stage 2 of the TSI.
-
Place the ALI culture insert into the holder.
-
Connect the TSI to a vacuum pump and a flow meter.
-
-
Aerosol Generation and Deposition:
-
Set the airflow rate through the TSI to a physiologically relevant value (e.g., 28.3 L/min).
-
Shake the BDP pMDI and actuate a single puff into the mouthpiece of the TSI.
-
Allow the aerosol to be drawn through the impinger and deposit onto the ALI culture.
-
-
Sample Collection and Extraction:
-
After deposition, carefully remove the ALI insert from the TSI.
-
Wash the apical surface of the cells with a known volume of solvent to recover the deposited BDP.
-
Collect the basolateral medium to assess drug transport.
-
Extract BDP and its metabolite, 17-BMP, from the apical wash and basolateral medium using an appropriate method (e.g., solid-phase extraction).
-
Protocol for Quantitative Analysis of BDP and 17-BMP by LC-MS/MS
This protocol outlines the quantification of BDP and 17-BMP in the collected samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with formic acid)
-
BDP and 17-BMP analytical standards
-
Internal standard (e.g., fluticasone propionate)
Procedure:
-
Sample Preparation:
-
Reconstitute the extracted samples in the mobile phase.
-
Add the internal standard to all samples, standards, and quality controls.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate BDP, 17-BMP, and the internal standard using a suitable gradient elution program.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Determine the concentrations of BDP and 17-BMP in the unknown samples by interpolating from the calibration curve.
-
Calculate the deposition efficiency and apparent permeability coefficient (Papp).
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for BDP deposition studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of an aerosol-compatible cell culture exposure system and its application to quantify cellular uptake of particles at the air-liquid interface | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Optimization of an air-liquid interface in vitro cell co-culture model to estimate the hazard of aerosol exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term evolution of the epithelial cell secretome in preclinical 3D models of the human bronchial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture of Calu-3 cells at the air interface provides a representative model of the airway epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an in vitro method for assessing pulmonary permeability of inhaled drugs using alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of dry powder inhaler devices of corticosteroid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Modulatory Role of Beclometasone Dipropionate in CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material. A key determinant of the outcome of CRISPR-Cas9-mediated editing is the cellular DNA repair machinery, which predominantly follows one of two pathways: the error-prone Non-Homologous End Joining (NHEJ) or the high-fidelity Homology-Directed Repair (HDR). The ability to modulate the choice between these pathways is of paramount importance for therapeutic applications, where precise gene correction via HDR is often the desired outcome.
Recent, albeit indirect, evidence suggests that glucocorticoids, a class of steroid hormones, may influence DNA repair processes. Glucocorticoids, such as Beclometasone dipropionate, exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates a wide array of genes, including those involved in the cell cycle and DNA repair.[1][2] This has led to the hypothesis that this compound could be explored as a small molecule to modulate the cellular environment and potentially influence the efficiency and outcome of CRISPR-Cas9 gene editing. These application notes provide a theoretical framework and hypothetical protocols for investigating the potential of this compound in this context. It is important to note that this is an emerging area of research, and the protocols described herein are intended as a starting point for investigation.
Hypothesized Mechanism of Action
This compound, upon entering the cell, binds to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, or tether to other transcription factors, to regulate the expression of target genes. It is hypothesized that this compound may influence CRISPR-Cas9 gene editing outcomes through one or more of the following mechanisms:
-
Modulation of DNA Repair Gene Expression: The GR may upregulate or downregulate genes involved in the NHEJ and HDR pathways, thereby shifting the balance between these two repair mechanisms.
-
Cell Cycle Regulation: Glucocorticoids are known to influence the cell cycle, and since HDR is most active during the S and G2 phases, this compound might enhance HDR by enriching the population of cells in these phases.
-
Alteration of the Chromatin Landscape: GR can influence chromatin structure, potentially making the target DNA more or less accessible to the CRISPR-Cas9 machinery and the subsequent repair factors.
-
Induction of Oxidative Stress: Some studies have shown that glucocorticoids can induce reactive oxygen species (ROS), which can lead to DNA damage.[3][4] This altered cellular state might influence the DNA repair response to CRISPR-induced double-strand breaks.
Data Presentation: Hypothetical Effects of this compound on CRISPR-Cas9 Editing Outcomes
The following tables summarize the expected, hypothetical quantitative data from experiments designed to test the effect of this compound on CRISPR-Cas9 gene editing efficiency.
Table 1: Effect of this compound on Indel Frequency (NHEJ)
| Cell Line | Target Gene | This compound Conc. (nM) | Indel Frequency (%) | Fold Change vs. Control |
| HEK293T | HPRT | 0 (Control) | 65.2 ± 3.1 | 1.0 |
| 10 | 60.5 ± 2.8 | 0.93 | ||
| 100 | 52.1 ± 4.5 | 0.80 | ||
| 1000 | 45.8 ± 3.9 | 0.70 | ||
| Jurkat | AAVS1 | 0 (Control) | 72.8 ± 4.2 | 1.0 |
| 10 | 68.3 ± 3.5 | 0.94 | ||
| 100 | 59.9 ± 5.1 | 0.82 | ||
| 1000 | 51.2 ± 4.7 | 0.70 |
Table 2: Effect of this compound on HDR Efficiency
| Cell Line | Target Gene | This compound Conc. (nM) | HDR Efficiency (%) | Fold Change vs. Control |
| HEK293T | HPRT | 0 (Control) | 5.3 ± 0.8 | 1.0 |
| 10 | 6.1 ± 0.9 | 1.15 | ||
| 100 | 8.9 ± 1.2 | 1.68 | ||
| 1000 | 11.2 ± 1.5 | 2.11 | ||
| Jurkat | AAVS1 | 0 (Control) | 3.8 ± 0.6 | 1.0 |
| 10 | 4.5 ± 0.7 | 1.18 | ||
| 100 | 6.7 ± 1.0 | 1.76 | ||
| 1000 | 8.1 ± 1.1 | 2.13 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on CRISPR-Cas9-mediated NHEJ
Objective: To determine the effect of this compound on the frequency of insertions and deletions (indels) generated by CRISPR-Cas9.
Materials:
-
HEK293T or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in a suitable solvent like DMSO)
-
CRISPR-Cas9 and sgRNA expression plasmids (targeting a non-essential gene, e.g., HPRT)
-
Transfection reagent
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
High-fidelity DNA polymerase
-
DNA purification kit
-
Next-generation sequencing (NGS) platform or TIDE/ICE analysis software
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density 24 hours before transfection.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
-
Transfection:
-
Co-transfect the cells with the Cas9 and sgRNA expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate the cells for 48-72 hours post-transfection in the presence of this compound.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
PCR Amplification and Analysis:
-
Amplify the target locus using high-fidelity PCR with primers flanking the cut site.
-
Purify the PCR product.
-
Analyze the PCR product for indel frequency using NGS or Sanger sequencing followed by TIDE or ICE analysis.
-
Protocol 2: Evaluating the Impact of this compound on HDR Efficiency
Objective: To quantify the effect of this compound on the rate of homology-directed repair.
Materials:
-
Same as Protocol 1, with the addition of:
-
A donor template plasmid or single-stranded oligodeoxynucleotide (ssODN) containing a desired sequence (e.g., a restriction site or a fluorescent reporter) flanked by homology arms to the target locus.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Transfection:
-
Co-transfect the cells with the Cas9 and sgRNA expression plasmids along with the HDR donor template.
-
-
Incubation and DNA Extraction:
-
Follow the same procedures as in Protocol 1.
-
-
Analysis of HDR Efficiency:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the donor template introduces a unique restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.
-
Quantitative PCR (qPCR): Design qPCR primers specific to the integrated donor sequence.
-
Flow Cytometry: If a fluorescent reporter was used as the donor, analyze the percentage of fluorescent cells by flow cytometry.
-
NGS: Perform deep sequencing of the target locus to quantify the proportion of reads corresponding to precise integration of the donor template.
-
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Experimental workflow for assessing Beclometasone's effect.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids induce production of reactive oxygen species/reactive nitrogen species and DNA damage through an iNOS mediated pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low aqueous solubility of Beclometasone dipropionate in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Beclometasone Dipropionate's (BDP) low aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (BDP) so poorly soluble in aqueous solutions?
A1: this compound is a highly lipophilic and hydrophobic molecule.[1] Its chemical structure lacks easily ionizable groups, making it very slightly soluble in water and aqueous buffers commonly used in biological assays.[2] This inherent low aqueous solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the typical aqueous solubility of BDP?
A2: The aqueous solubility of BDP is very low, generally reported to be in the range of 0.1 to 2.4 µg/mL.[3] This value can be influenced by factors such as temperature, pH, and the presence of other solutes in the medium.
Q3: My BDP, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium.[4][5] The DMSO disperses, and the aqueous environment cannot maintain the BDP in solution, leading to immediate precipitation.[4]
Q4: I observed precipitation in my assay plates after a few hours of incubation. What could be the cause?
A4: Delayed precipitation can occur due to several factors, including:
-
Temperature changes: Fluctuations in temperature, such as removing plates from a 37°C incubator for observation, can decrease the solubility of the compound.[6]
-
Interactions with media components: BDP may interact with salts, proteins, or other components in the culture medium over time, forming insoluble complexes.[5]
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of BDP beyond its solubility limit.[6]
-
pH shifts: Changes in the pH of the culture medium during cell growth can affect the solubility of the compound.[5]
Q5: What are the main strategies to overcome the low aqueous solubility of BDP in assays?
A5: The primary strategies include:
-
Use of a co-solvent: Dissolving BDP in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[4]
-
Complexation with cyclodextrins: Encapsulating BDP within the hydrophobic cavity of cyclodextrins to form a water-soluble inclusion complex.[7][8]
-
Formulation into nanoparticles: Incorporating BDP into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), to create a stable aqueous dispersion.[9][10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of BDP in the assay medium exceeds its aqueous solubility limit. | Decrease the final working concentration of BDP. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.[4] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes rapid solvent exchange and precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2][4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use cell culture media that has been pre-warmed to 37°C for dilutions.[4] |
Issue 2: Delayed Precipitation During Incubation
| Possible Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture plate from the incubator can cause temperature cycling, leading to precipitation. | Minimize the time the culture plate is outside the incubator. If frequent observation is necessary, use a microscope with a heated stage.[5] |
| Interaction with Media Components | BDP may be interacting with salts, proteins, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. For cell-based assays, the presence of serum can sometimes help to stabilize hydrophobic compounds.[11] |
| Media Evaporation | Evaporation can concentrate all media components, including BDP, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.[6] |
| pH Instability | The pH of the culture medium can change during cell growth, which may affect the solubility of BDP. | Use a well-buffered culture medium, for example, one containing HEPES, to maintain a stable pH.[5] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.1 - 2.4 µg/mL | [3] |
| Ultrapure Water | 2.17 µg/mL | [4] |
| Gamble's Solution (Simulated Lung Fluid) | 1.03 µg/mL | [4] |
| Synthetic Simulated Lung Lining Fluid (sLLF) | 16.79 µg/mL | [4] |
| Diluted Survanta® (Lung Surfactant) | 5.78 µg/mL | [4] |
| Survanta® (Lung Surfactant) | 37.16 µg/mL | [4] |
| Chloroform | Very Soluble | [2][12] |
| Acetone | Freely Soluble | [2][12] |
| Ethanol | Freely Soluble | [2][12] |
Table 2: Enhancement of this compound Solubility
| Method | Fold Increase in Solubility (Approximate) | Reference |
| 5% (w/v) HP-β-Cyclodextrin in 54.2% (w/w) aqueous ethanol | 4000x | [7] |
| Sterically Stabilized Phospholipid Nanomicelles (SSMs) | 1300x | [13] |
Experimental Protocols
Protocol 1: Preparation of BDP Stock Solution using DMSO
This protocol describes the preparation of a high-concentration stock solution of BDP in DMSO and subsequent serial dilution for use in aqueous assays.
Materials:
-
This compound (BDP) powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pre-warmed (37°C) sterile aqueous assay medium (e.g., cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-50 mM):
-
Weigh the desired amount of BDP powder and place it in a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the target concentration.
-
Vortex vigorously until the BDP is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Perform Serial Dilutions:
-
Important: To avoid precipitation, do not dilute the high-concentration DMSO stock directly into a large volume of aqueous medium. A stepwise dilution is recommended.[14]
-
Prepare an intermediate stock solution by diluting the high-concentration DMSO stock into pre-warmed (37°C) aqueous medium. For example, to achieve a final DMSO concentration of 0.1%, you can make a 1000x stock of your highest desired final concentration.
-
To maintain a consistent final DMSO concentration across all treatment groups, it is recommended to prepare separate intermediate stocks for each final concentration you wish to test.[15]
-
Example Dilution Scheme for a 10 µM Final Concentration with 0.1% DMSO:
-
Prepare a 10 mM stock of BDP in 100% DMSO.
-
Add 1 µL of the 10 mM stock to 999 µL of pre-warmed aqueous medium while gently vortexing. This will give you a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
-
Final Check:
-
After the final dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your assay.
-
Protocol 2: Solubilization of BDP using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a BDP-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound (BDP) powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare an Aqueous Solution of HP-β-CD:
-
Dissolve the desired amount of HP-β-CD in deionized water or your assay buffer. A common starting concentration is 5% (w/v).[7] Stir until fully dissolved.
-
-
Add BDP to the HP-β-CD Solution:
-
Add an excess amount of BDP powder to the HP-β-CD solution.
-
-
Complexation:
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Separation of Undissolved BDP:
-
After the incubation period, centrifuge the suspension to pellet the undissolved BDP.
-
Carefully collect the supernatant, which contains the solubilized BDP-HP-β-CD complex.
-
-
Sterilization and Concentration Determination:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
The concentration of the solubilized BDP in the filtrate should be determined analytically using a validated method such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Preparation of BDP-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol provides a general method for preparing BDP-loaded SLNs for in vitro studies.
Materials:
-
This compound (BDP)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer with heating capabilities
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the BDP in the molten lipid with continuous stirring to form a clear lipid phase.[10]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed with a magnetic stirrer to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-shear homogenization or probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.[10]
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped BDP.
-
-
Characterization:
-
The resulting SLN dispersion should be characterized for particle size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.
-
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#4285F4"];start [label="Precipitation Observed\nin Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; timing [label="When does precipitation occur?", shape=diamond, fillcolor="#FBBC05"]; immediate [label="Immediately upon\ndilution"]; delayed [label="After incubation"];
// Immediate Precipitation Path check_conc [label="Is final concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05"]; reduce_conc [label="Reduce final concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_dilution [label="Was dilution too rapid?", shape=diamond, fillcolor="#FBBC05"]; serial_dilute [label="Use serial dilution\nin pre-warmed media", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Was media cold?", shape=diamond, fillcolor="#FBBC05"]; warm_media [label="Use pre-warmed (37°C) media", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; retest_immediate [label="Re-test experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Delayed Precipitation Path check_temp_fluctuation [label="Were there temperature\nfluctuations?", shape=diamond, fillcolor="#FBBC05"]; minimize_fluctuation [label="Minimize time outside incubator/\nUse heated stage", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_evaporation [label="Is media evaporating?", shape=diamond, fillcolor="#FBBC05"]; prevent_evaporation [label="Ensure incubator humidity/\nUse sealed plates", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Is media pH stable?", shape=diamond, fillcolor="#FBBC05"]; use_buffered_media [label="Use buffered media (e.g., HEPES)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; retest_delayed [label="Re-test experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> timing; timing -> immediate [label="Immediately"]; timing -> delayed [label="Delayed"];
immediate -> check_conc; check_conc -> reduce_conc [label="Yes"]; check_conc -> check_dilution [label="No"]; reduce_conc -> retest_immediate;
check_dilution -> serial_dilute [label="Yes"]; check_dilution -> check_temp [label="No"]; serial_dilute -> retest_immediate;
check_temp -> warm_media [label="Yes"]; check_temp -> retest_immediate [label="No"]; warm_media -> retest_immediate;
delayed -> check_temp_fluctuation; check_temp_fluctuation -> minimize_fluctuation [label="Yes"]; check_temp_fluctuation -> check_evaporation [label="No"]; minimize_fluctuation -> retest_delayed;
check_evaporation -> prevent_evaporation [label="Yes"]; check_evaporation -> check_ph [label="No"]; prevent_evaporation -> retest_delayed;
check_ph -> use_buffered_media [label="No"]; check_ph -> retest_delayed [label="Yes"]; use_buffered_media -> retest_delayed; }
Caption: Troubleshooting workflow for BDP precipitation in assays.
digraph "Solubilization_Method_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#4285F4"];start [label="Start: Low Aqueous\nSolubility of BDP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay_type [label="What is the assay type?", shape=diamond, fillcolor="#FBBC05"]; cell_free [label="Cell-Free Assay\n(e.g., enzyme kinetics)"]; cell_based [label="Cell-Based Assay\n(e.g., cytotoxicity, gene expression)"];
// Cell-Free Path co_solvent_ok [label="Is an organic co-solvent\n(e.g., DMSO) acceptable?", shape=diamond, fillcolor="#FBBC05"]; use_dmso_stock [label="Use DMSO stock solution\n(Protocol 1)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_cyclodextrin [label="Consider Cyclodextrin\nComplexation (Protocol 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cell-Based Path dmso_toxicity [label="Is final DMSO concentration\nnon-toxic to cells? (≤0.5%)", shape=diamond, fillcolor="#FBBC05"]; use_dmso_stock_cell [label="Use DMSO stock with careful\nserial dilution (Protocol 1)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; need_higher_conc [label="Is a higher BDP concentration\nrequired that would exceed\nthe non-toxic DMSO limit?", shape=diamond, fillcolor="#FBBC05"]; use_cyclodextrin [label="Use Cyclodextrin\nComplexation (Protocol 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_nanoparticles [label="Use Nanoparticle\nFormulation (Protocol 3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> assay_type; assay_type -> cell_free; assay_type -> cell_based;
cell_free -> co_solvent_ok; co_solvent_ok -> use_dmso_stock [label="Yes"]; co_solvent_ok -> consider_cyclodextrin [label="No"];
cell_based -> dmso_toxicity; dmso_toxicity -> use_dmso_stock_cell [label="Yes"]; dmso_toxicity -> need_higher_conc [label="No"];
use_dmso_stock_cell -> need_higher_conc [style=dashed, label="If higher conc.\nis needed"];
need_higher_conc -> use_cyclodextrin [label="Yes"]; need_higher_conc -> use_nanoparticles [label="Yes, alternative"];
}
Caption: Decision tree for selecting a BDP solubilization method.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. mdpi.com [mdpi.com]
- 8. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Beclometasone Dipropionate (BDP) Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Beclometasone dipropionate (BDP) dosage in preclinical animal models.
General Dosing and Formulation FAQs
Q1: How should I determine the starting dose of this compound for my animal model?
A1: Determining the optimal starting dose depends on the animal model, the route of administration, and the specific disease being studied. A common approach is to consult existing literature for doses used in similar studies. If such data is unavailable, a dose-ranging study is recommended to establish the efficacy and safety profile.
For converting a human dose to an animal equivalent dose (AED), the Body Surface Area (BSA) normalization method is often used. The Human Equivalent Dose (HED) is calculated from the animal No Observed Adverse Effect Level (NOAEL)[1][2]. The formula for converting a human dose to a rat dose, for example, is:
Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)
Where Km is the correction factor (Body weight in kg / Body surface area in m²). The approximate Km value for a human is 37, and for a rat is 6[1].
Q2: What are the recommended vehicles for preparing this compound solutions for different administration routes?
A2: The choice of vehicle is critical for drug delivery and can vary based on the administration route:
-
Inhalation: For nebulization, BDP can be suspended in saline. For metered-dose inhalers, it is formulated with propellants like hydrofluoroalkanes (HFA)[3].
-
Oral Gavage: As BDP is poorly soluble in water, it can be prepared as a suspension using agents like 0.5% w/v sodium carboxymethylcellulose (CMC) in sterile water or saline. Alternatives for improving palatability and voluntary intake in rodents include mixing the compound with peanut butter or other palatable foods[4][5].
-
Intranasal/Intratracheal: For these routes, sterile saline is a commonly used vehicle.
-
Enema: BDP can be dissolved in a small volume of ethanol and then diluted with saline for rectal administration[6][7].
-
Dermal: BDP is often incorporated into a cream or hydrogel base for topical application[8][9].
Q3: I am having trouble dissolving this compound. What can I do?
A3: this compound is a lipophilic compound with low aqueous solubility. To improve solubility for in vivo studies, consider the following:
-
Co-solvents: A small amount of an organic solvent like ethanol or DMSO can be used to initially dissolve the BDP before diluting it in the final vehicle. However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
Suspending agents: For oral or other non-intravenous routes, creating a fine, uniform suspension using agents like CMC, Tween 80, or acacia can be effective.
-
Micronization: Reducing the particle size of the BDP powder can improve its dissolution rate and bioavailability.
-
Formulation technologies: For dermal delivery, formulating BDP into mixed micelles has been shown to enhance its delivery[8][9].
Route-Specific Troubleshooting Guides
Inhalation Studies
Q1: My inhalation experiment is yielding inconsistent results between animals. What could be the cause?
A1: Inconsistency in inhalation studies can arise from several factors:
-
Aerosol Generation and Delivery: Ensure your nebulizer or metered-dose inhaler is functioning correctly and delivering a consistent particle size. The particle size is crucial for deposition in the lungs.
-
Animal Restraint and Stress: The method of restraint can significantly impact breathing patterns and stress levels, leading to variable inhalation. Acclimatize the animals to the restraint device before the actual experiment.
-
Animal Positioning: Ensure animals are positioned consistently within the inhalation chamber to receive a uniform aerosol concentration.
-
Chamber Dynamics: The airflow and aerosol distribution within the inhalation chamber should be uniform.
Q2: I am concerned about the systemic side effects of inhaled this compound in my long-term study. How can I monitor for this?
A2: While inhaled BDP has a high therapeutic index, high doses or long-term administration can lead to systemic side effects. Monitor for the following:
-
Adrenal Suppression: This is a key indicator of systemic corticosteroid activity. It can be assessed by measuring basal plasma cortisol levels or through an ACTH stimulation test[10][11].
-
Growth Retardation: In young animals, monitor body weight and growth rate, as high-dose inhaled corticosteroids can potentially slow growth[12].
-
Bone Density: Long-term use of high-dose inhaled corticosteroids may be associated with a reduction in bone density[10].
-
General Health: Observe for signs of immunosuppression, such as an increased incidence of infections.
Oral Gavage
Q1: The BDP suspension for oral gavage is not stable and settles quickly. How can I improve this?
A1: To improve the stability of your BDP suspension:
-
Optimize Suspending Agent Concentration: You may need to adjust the concentration of your suspending agent (e.g., CMC) to achieve the desired viscosity.
-
Homogenization: Use a homogenizer or sonicator to create a finer, more uniform suspension.
-
Fresh Preparation: Prepare the suspension fresh before each use to minimize settling.
-
Constant Agitation: If possible, use a magnetic stirrer to keep the suspension homogenous during the dosing procedure.
Q2: I am observing signs of distress in my animals after oral gavage. What should I do?
A2: Distress after oral gavage can be due to improper technique or irritation from the formulation.
-
Refine Gavage Technique: Ensure you are using the correct size and type of gavage needle for the animal. The procedure should be performed by a trained individual to avoid injury to the esophagus or trachea.
-
Vehicle Irritation: If using co-solvents, ensure they are at a low, non-irritating concentration.
-
Alternative Dosing Methods: Consider less invasive methods like administering the compound in a palatable food or liquid to reduce stress[4][5].
Quantitative Data Summary
The following tables summarize reported dosages of this compound in various preclinical models.
Table 1: Inhalation Dosing in Rodent Asthma Models
| Animal Model | Disease Model | Administration Route | Dose | Observed Effects |
| BALB/c Mice | OVA-induced Asthma | Nebulization | Not specified | Restored most measured parameters to near-normal levels[13]. |
| Sprague-Dawley Rats | Not applicable (PK study) | Inhalation (pMDI) | Not specified | Characterization of pharmacokinetic profile[3]. |
Table 2: Rectal Dosing in Rodent Colitis Models
| Animal Model | Disease Model | Administration Route | Dose | Observed Effects |
| Fischer Male Rats | TNBS-induced Colitis | Enema | 20 µ g/day | Dose-dependent recovery in wet tissue weights and damage scores[6]. |
| Fischer Male Rats | TNBS-induced Colitis | Enema | 50 µ g/day | Improved symptoms of diarrhea and melena[6]. |
Table 3: Dermal Dosing in Rodent Dermatitis Models
| Animal Model | Disease Model | Administration Route | Formulation | Observed Effects |
| Not specified | Sub-chronic Dermatitis | Dermal | Hydrogel with mixed micelles | Successfully treated dermatitis in a shorter time compared to commercial cream[8][9]. |
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma in BALB/c Mice
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with a solution of ovalbumin (e.g., 20 µg) and aluminum hydroxide (e.g., 2 mg) in saline[13].
-
Challenge: Starting on day 21, challenge the mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes on 3 days a week for several weeks[13].
-
Treatment: Administer this compound via the desired route (e.g., nebulization) before each OVA challenge[13].
-
Endpoint Analysis: After the final challenge, assess airway hyperresponsiveness, collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and process lung tissue for histology.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
-
Induction: Under light anesthesia, slowly instill a solution of TNBS in ethanol (e.g., 50 mg/kg in 50% ethanol) into the colon of the rat via a catheter inserted 8 cm proximal to the anus[7].
-
Treatment: Begin treatment with this compound enemas (e.g., 20-50 µ g/day ) on day 3 post-induction[6].
-
Endpoint Analysis: Monitor clinical signs such as body weight, diarrhea, and the presence of blood in the stool. At the end of the study, sacrifice the animals and collect the colon for macroscopic scoring of damage, measurement of wet weight, and histological analysis[6]. Myeloperoxidase (MPO) activity can also be measured as an indicator of inflammation[6].
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
General Preclinical Experimental Workflow
Caption: Generalized workflow for preclinical studies with this compound.
Pharmacokinetics and Metabolism FAQs
Q1: What is the active metabolite of this compound and how is it formed?
A1: this compound is a prodrug that is rapidly converted to its active metabolite, beclometasone-17-monopropionate (17-BMP), by esterase enzymes found in tissues like the lungs[14]. 17-BMP has a higher binding affinity for the glucocorticoid receptor compared to the parent drug[14].
Q2: What is the pharmacokinetic profile of this compound and its active metabolite in preclinical models?
A2: Following intravenous administration in rats, BDP is rapidly transformed into 17-BMP[15]. The metabolism of BDP in animals and humans is generally similar, involving the respiratory and digestive systems[16]. A study in Sprague-Dawley rats using an inhaled fixed combination of formoterol, glycopyrrolate, and BDP showed that the pharmacokinetic profile of BDP was similar with two different propellants. However, higher inter-animal variability was observed for the 17-BMP metabolite, which may be due to individual differences in its generation[3].
Table 4: Pharmacokinetic Parameters of this compound and Metabolites in Humans (for reference)
| Compound | Administration Route | Half-life (t½) | Clearance (CL) |
| BDP | Intravenous | 0.5 hours | 150 L/h |
| 17-BMP | Intravenous | 2.7 hours | 120 L/h |
Data from human studies, provided for comparative reference.
Q3: What are the potential systemic side effects of this compound in long-term animal studies?
A3: Long-term administration of high doses of BDP can lead to systemic side effects characteristic of glucocorticoids. These may include:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This is a dose-dependent effect. Studies in children have shown that doses up to 200 µ g/day had no detectable systemic side effects, while 400 µ g/day could reduce serum cortisol after ACTH stimulation[17].
-
Effects on Growth: High doses may have an impact on growth rates in young animals[12].
-
Bone Metabolism: A reduction in bone density can be a concern with long-term, high-dose use[10].
-
Immunosuppression: As with other corticosteroids, there is a potential for increased susceptibility to infections.
References
- 1. jkom.org [jkom.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Comparison of Formoterol, Glycopyrrolate, and Beclomethasone Dipropionate Pharmacokinetic Profile after Inhaled Administration as pMDI Using HFA134a or HFA152a Propellant: Preclinical Assessment of Drug Exposure in Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nal.usda.gov [nal.usda.gov]
- 5. nal.usda.gov [nal.usda.gov]
- 6. [Therapeutic effects of beclomethasone dipropionate enemas on colon damage of inflammatory bowel disease model rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Evaluation of Beclomethasone Dipropionate Micelles Incorporated into Biocompatible Hydrogel Using a Sub-Chronic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic adverse effects of inhaled corticosteroid therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of long term inhaled high dose beclomethasone dipropionate on adrenal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic effects of inhaled corticosteroids on growth and bone turnover in childhood asthma: a comparison of fluticasone with beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. [Glucocorticoid action of beclomethasone and its propionate ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of beclomethasone dipropionate by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Systemic side effects of long-term treatment with low dose inhaled corticosteroids in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beclometasone Dipropionate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Beclometasone dipropionate (BDP) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound (BDP) is a pro-drug that primarily degrades via hydrolysis.[1][2] The ester linkages at the C-17 and C-21 positions are susceptible to cleavage, leading to the formation of its active metabolite, Beclometasone 17-monopropionate (B-17-MP), and the less active Beclometasone 21-monopropionate (B-21-MP) and Beclometasone (BOH).[1][3][4][5] In human plasma, this degradation is enzyme-catalyzed.[3][4] Further degradation can occur, including the loss of hydrogen chloride and the formation of a 9,11-epoxide.[3][4] BDP is also susceptible to photodegradation.[6][7]
Q2: What factors influence the stability of BDP in solution?
A2: Several factors can impact the stability of BDP in solution:
-
pH: BDP shows maximum stability in the pH range of 3.5-4.5.[8][9] Both acidic and basic conditions can accelerate its degradation.[7][10]
-
Temperature: Higher temperatures generally increase the rate of degradation. However, one study noted that a formulation stored at 25°C was slightly more stable than at 4°C.[11] Long-term stability is enhanced at lower temperatures, with lyophilized forms being stable for at least a year at -20°C and 4°C.[12]
-
Light: Exposure to UV light can cause photodegradation.[6][7][10] It is recommended to protect BDP solutions from light.[7][11]
-
Solvent Composition: BDP is practically insoluble in water.[11] The use of co-solvents like ethanol can improve its solubility and dispersibility, which can, in turn, affect its stability.[11][13] Formulating BDP in nanoemulsions or nanomicelles has been shown to enhance its physical and chemical stability.[12][14][15]
-
Excipients: The presence of other components in the formulation can influence BDP stability.
Q3: How can I improve the solubility of BDP in my aqueous formulation?
A3: Due to its poor water solubility (0.16 μg/mL), improving the solubility of BDP is crucial for many formulations.[12][16] Here are some approaches:
-
Co-solvents: Ethanol is commonly used to increase the solubility and dispersibility of BDP in aqueous solutions.[11][17]
-
Surfactants and Micelles: The use of surfactants to form nanomicelles can significantly increase the aqueous solubility of BDP. One study reported an approximately 1300-fold increase in solubility using sterically stabilized phospholipid nanomicelles.[12][16]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of BDP.[17]
-
Nanoemulsions: Formulating BDP as a nanoemulsion is another effective strategy to improve its stability and dispersibility in an aqueous medium.[14][15]
Q4: What are the expected degradation products I should monitor in my stability studies?
A4: The primary degradation products to monitor are the hydrolysis products: Beclometasone 17-monopropionate (B-17-MP), Beclometasone 21-monopropionate (B-21-MP), and Beclometasone (BOH).[3][4][5][8] Depending on the stress conditions applied (e.g., light, heat), other degradation products may also form.[6][8] It is crucial to use a stability-indicating analytical method that can separate the parent drug from all potential degradation products.[7][10][18]
Troubleshooting Guide
Issue: Rapid loss of BDP potency in my solution.
This guide will help you identify the potential cause of BDP instability and suggest corrective actions.
Data Summary
Table 1: Summary of BDP Stability Under Different Storage Conditions
| Formulation Type | Storage Conditions | Duration | Remaining BDP | Reference |
| Aqueous solution (1 mg/30 mL) | 25°C in bright light | 8 weeks | > 90% | [11][13] |
| Aqueous solution (1 mg/30 mL) | 4°C in darkness | 8 weeks | > 90% | [11][13] |
| Ethanol-containing solution (1 mg/15 mL) | 25°C in bright light | 8 weeks | > 90% | [11][13] |
| Ethanol-containing solution (1 mg/15 mL) | 4°C in darkness | 8 weeks | > 90% | [11][13] |
| Lyophilized nanomicelles | -20°C | 12 months | Sufficiently stable | [12] |
| Lyophilized nanomicelles | 4°C | 12 months | Sufficiently stable | [12] |
| Lyophilized nanomicelles | 28°C | 12 months | Significant decrease | [12] |
| Aqueous dispersion of nanomicelles | 28°C ± 3°C | 1 month | Insignificant decrease | [12] |
| Aqueous dispersion of nanomicelles | 28°C ± 3°C | 2-3 months | Significant decrease | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for BDP
This protocol is a general guideline based on published methods for the analysis of BDP and its degradation products.[7][10][11][18]
-
Objective: To quantify the concentration of BDP and its primary degradation products in a solution over time.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of BDP reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the BDP solution under investigation with the mobile phase to a concentration within the calibration range.
-
Calibration: Inject the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the samples and quantify the BDP concentration using the calibration curve.
-
Forced Degradation (Method Validation): To ensure the method is stability-indicating, perform forced degradation studies. Expose a BDP solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., H₂O₂), thermal, and photolytic stress.[7][10][18] Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the parent BDP peak.
-
Visualizations
BDP Degradation Pathway
Experimental Workflow for a BDP Stability Study
References
- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions – ScienceOpen [scienceopen.com]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. alliedacademies.org [alliedacademies.org]
Technical Support Center: Enhancing Beclometasone Dipropionate Dissolution for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges associated with the in vitro dissolution of Beclometasone Dipropionate (BDP). Given its low aqueous solubility, achieving an appropriate dissolution rate is critical for accurate and reproducible in vitro studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Low dissolution rates of BDP can stem from several factors, including its inherent hydrophobicity and the experimental conditions. The following guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or Inconsistent this compound Dissolution Rate
Initial Assessment Workflow
Minimizing off-target effects of Beclometasone dipropionate in cell-based assays
Welcome to the technical support center for researchers utilizing Beclometasone Dipropionate (BDP) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
This compound is a prodrug that is rapidly hydrolyzed by intracellular esterases to its biologically active metabolite, Beclomethasone 17-monopropionate (17-BMP).[1][2] 17-BMP has a high affinity for the glucocorticoid receptor (GR).[1][3] Upon binding, the 17-BMP-GR complex translocates to the nucleus and modulates gene expression, leading to the suppression of inflammatory responses. This is considered the primary, on-target "genomic" mechanism of action.
Q2: What are off-target effects, and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug with cellular components other than its primary target. With BDP, this can lead to misinterpretation of experimental data, as observed effects may not be solely due to GR activation. Off-target effects can include binding to other steroid receptors (cross-reactivity) or inducing rapid, non-genomic signaling events that are independent of gene transcription.
Q3: What are the known off-target effects of this compound?
Known off-target effects of BDP and its active metabolite 17-BMP include:
-
Cross-reactivity with other steroid receptors: 17-BMP has been shown to bind to the progesterone receptor (PR).
-
Non-genomic effects: BDP can induce rapid cellular responses that occur too quickly to be explained by changes in gene expression. These can include modulation of intracellular signaling cascades.[4][5] For instance, BDP has been observed to inhibit bronchoconstriction in lung tissue slices within 30 minutes, suggesting a non-genomic mechanism.[4][5]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of BDP or 17-BMP to achieve the desired GR-mediated effect.
-
Time-course experiments: Differentiate between rapid, potentially non-genomic effects and slower, genomic responses.
-
Use of antagonists: Employ a GR antagonist (e.g., RU486) to confirm that the observed effect is GR-dependent.
-
Control experiments: Include appropriate vehicle controls and consider using a structurally different glucocorticoid as a comparator.
-
Cell line selection: Choose cell lines with well-characterized steroid receptor expression profiles.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Unexpected or contradictory results.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | - Perform a dose-response curve to determine if the effect is biphasic or occurs at high concentrations. - Use a GR antagonist (e.g., RU486) to verify if the effect is GR-mediated. - Test for cross-reactivity with other steroid receptors (see Experimental Protocols section). |
| Non-genomic effects | - Conduct a time-course experiment to distinguish between rapid (minutes) and delayed (hours) responses. - Investigate the involvement of common signaling pathways (e.g., kinase cascades, calcium mobilization) using specific inhibitors. |
| Cell line-specific responses | - Characterize the expression levels of GR and other steroid receptors in your cell line. - Compare your results with published data for the same cell line or test in a different cell line. |
| Compound stability | - Ensure proper storage of BDP and 17-BMP solutions. - Prepare fresh dilutions for each experiment. |
Issue 2: High background or inconsistent results in immunoassays (e.g., ELISA, Western Blot).
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of antibodies | - Optimize antibody concentrations. - Increase the number of washing steps. - Use a different blocking buffer. |
| Cell health and viability | - Ensure cells are healthy and not overgrown before treatment. - Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your primary assay. |
| Pipetting errors or variability | - Use calibrated pipettes. - Ensure consistent mixing of reagents. |
Issue 3: Difficulty in observing the expected GR-mediated anti-inflammatory effect.
| Possible Cause | Troubleshooting Steps |
| Insufficient BDP to 17-BMP conversion | - Confirm the presence of esterase activity in your cell lysate. - Consider using 17-BMP directly. |
| Low GR expression in the cell line | - Quantify GR expression at the mRNA (RT-qPCR) and protein (Western Blot) level. - Choose a cell line with higher GR expression if necessary. |
| Suboptimal stimulation of inflammatory response | - Optimize the concentration and incubation time of the pro-inflammatory stimulus (e.g., LPS, TNF-α). |
Quantitative Data Summary
The following tables summarize key quantitative data for the on-target and off-target effects of Beclometasone 17-monopropionate (17-BMP), the active metabolite of BDP.
Table 1: On-Target Activity of Beclomethasone 17-monopropionate (17-BMP)
| Target | Assay | Cell Type | EC50 / IC50 |
| Glucocorticoid Receptor (GR) | Inhibition of IL-6 production | COPD Lung Macrophages | 0.05 nM |
| Glucocorticoid Receptor (GR) | Inhibition of TNFα production | COPD Lung Macrophages | 0.01 nM |
| Glucocorticoid Receptor (GR) | Inhibition of CXCL8 production | COPD Lung Macrophages | 0.1 nM |
| Glucocorticoid Receptor (GR) | Inhibition of IL-5 production | Peripheral Blood Mononuclear Cells | ~0.01 pM |
| Glucocorticoid Receptor (GR) | Receptor Binding | - | IC50 = 3 nM |
Table 2: Off-Target Activity of Beclomethasone 17-monopropionate (17-BMP)
| Off-Target | Assay | Relative Binding Affinity (RBA) Ratio (GR/Off-Target) |
| Progesterone Receptor (PR) | Receptor Binding Assay | 9 |
A lower RBA ratio indicates higher cross-reactivity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Steroid Receptor Cross-Reactivity
This protocol allows for the determination of the binding affinity of 17-BMP to the glucocorticoid, progesterone, mineralocorticoid, and androgen receptors.
Materials:
-
Cell lysates or purified receptor preparations
-
Radiolabeled ligand for each receptor (e.g., [³H]dexamethasone for GR)
-
Unlabeled 17-BMP
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of unlabeled 17-BMP.
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 17-BMP.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Add scintillation fluid to the filters and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of 17-BMP that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Determine the Ki (inhibition constant) from the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol can be used to screen for off-target effects of BDP or 17-BMP on a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
BDP or 17-BMP
-
Kinase assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
Methodology:
-
Prepare serial dilutions of BDP or 17-BMP.
-
In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining.
-
Calculate the percent inhibition of kinase activity at each concentration of the test compound to determine the IC50.
Signaling Pathways and Experimental Workflows
Caption: Genomic signaling pathway of this compound.
Caption: Potential non-genomic signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alspi.com [alspi.com]
- 5. Non-genomic action of beclomethasone dipropionate on bronchoconstriction caused by leukotriene C4 in precision cut lung slices in the horse - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Beclometasone dipropionate degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Beclometasone Dipropionate (BDP) during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation primarily through hydrolysis of its ester groups, which is significantly influenced by pH, temperature, and exposure to light.[1][2][3] Extreme pH conditions, both acidic and alkaline, can catalyze this hydrolysis.[1][2] Elevated temperatures accelerate the degradation rate, and exposure to UV light can also lead to the formation of degradation products.[1][3]
Q2: What are the major degradation products of this compound?
A2: The main degradation of BDP involves the hydrolysis of the ester side chains. This process leads to the formation of Beclometasone 17-monopropionate (B-17-MP) and Beclometasone 21-monopropionate (B-21-MP). Further hydrolysis can result in the formation of Beclomethasone (BOH).
Q3: Which solvents are recommended for dissolving this compound?
A3: Methanol is the most commonly recommended solvent for dissolving BDP and its formulations due to its ability to effectively dissolve the compound while minimizing degradation.[1][2][4][5] Acetonitrile is also used, particularly in the mobile phase for HPLC analysis.[6] It is crucial to use high-purity (HPLC-grade) solvents to avoid introducing contaminants that could interfere with the analysis.[7]
Q4: How should I store my prepared samples before analysis?
A4: To minimize degradation, prepared samples should be analyzed as soon as possible. If immediate analysis is not feasible, samples should be stored in a refrigerator at 2-8°C and protected from light.[8] For longer-term storage, freezing (-20°C) might be necessary, but it's essential to validate that the freeze-thaw cycle does not affect the sample integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | Degradation of BDP during sample preparation or analysis. | Review your sample preparation procedure to ensure adherence to recommended conditions (neutral pH, low temperature, light protection). Prepare samples fresh before analysis. Check the mobile phase pH; a slightly acidic mobile phase can sometimes improve stability.[7] |
| Contaminated solvent or glassware. | Use fresh, HPLC-grade solvents and thoroughly cleaned glassware. | |
| Low recovery of this compound | Incomplete extraction from the sample matrix (e.g., cream, ointment). | Optimize the extraction procedure. This may involve increasing the sonication time or using a different solvent system. Ensure thorough mixing and centrifugation to separate excipients.[5][6] |
| Adsorption of BDP onto glassware or filter materials. | Use silanized glassware to reduce adsorption. When filtering, select a filter material (e.g., PTFE) that has been validated for low binding of corticosteroids.[7] | |
| Poor peak shape (tailing or fronting) | Interaction of BDP with the stationary phase. | Adjust the mobile phase composition. Adding a small amount of an acidic modifier like formic acid can improve peak shape.[9] |
| Column overload. | Dilute the sample to a lower concentration and inject a smaller volume.[7] | |
| Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution
Objective: To prepare a standard solution of BDP from a bulk drug substance for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Syringe filter (0.45 µm PTFE)
Procedure:
-
Accurately weigh approximately 10 mg of the BDP reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol and sonicate for 10 minutes, or until the standard is completely dissolved.[5]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This is your stock solution (100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.
-
Filter the final solutions through a 0.45 µm PTFE syringe filter before injecting into the HPLC system.[7]
Protocol 2: Extraction of this compound from a Cream Formulation
Objective: To extract BDP from a cream formulation for quantitative analysis.
Materials:
-
Cream sample containing this compound
-
HPLC-grade methanol
-
n-hexane (for optional washing step)
-
Volumetric flasks (100 mL)
-
Centrifuge tubes
-
Analytical balance
-
Water bath
-
Ice bath
-
Centrifuge
-
Separating funnel (optional)
-
Syringe filter (0.45 µm PTFE)
Procedure:
-
Accurately weigh an amount of cream equivalent to a known quantity of BDP (e.g., 1 g of cream) into a 100 mL volumetric flask.[5]
-
Add approximately 60 mL of methanol and sonicate for 20-25 minutes to disperse the cream and dissolve the BDP.[5]
-
Heat the flask in a water bath at 50-65°C for 5-10 minutes to ensure complete dissolution.[6][10]
-
Cool the flask in an ice bath for 15 minutes and then allow it to return to room temperature.[6]
-
Make up the volume to 100 mL with methanol and mix well.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to precipitate the excipients.[10]
-
Carefully collect the supernatant.
-
(Optional, for removal of lipid excipients) The supernatant can be further extracted with n-hexane in a separating funnel. Discard the n-hexane layer and collect the methanol layer.[6]
-
Filter the final methanol solution through a 0.45 µm PTFE syringe filter before HPLC analysis.[7]
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Time | Temperature | % Degradation | Reference |
| 0.1 M HCl | 1 hour | Room Temp | ~55% | [11] |
| 0.1 M HCl | 24 hours | Room Temp | Significant | [12] |
| 0.01 N NaOH | 4 hours | Room Temp | ~28% | [6] |
| 0.1 M NaOH | 1 hour | Room Temp | ~99% | [11] |
| Neutral (Water) | 6 hours | Room Temp | Not specified | [3] |
Table 2: Degradation of this compound under Other Stress Conditions
| Condition | Time | Temperature | % Degradation | Reference |
| Thermal | 24 hours | 60°C | Not specified | [3] |
| Thermal | 24 hours | 80°C | Significant | [12] |
| Photolytic (UV light) | 6 hours | Not specified | Not specified | [1] |
| Photolytic (Sunlight) | 24 hours | Not specified | Not specified | [3] |
| Oxidative (H2O2) | 240 hours | Room Temp | Significant | [12] |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. neuroquantology.com [neuroquantology.com]
- 4. media.neliti.com [media.neliti.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
Technical Support Center: Optimization of Metered-Dose Inhaler for Consistent Beclometasone Dipropionate Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of metered-dose inhalers (MDIs) for consistent delivery of Beclometasone dipropionate (BDP).
Troubleshooting Guides
This section addresses specific issues that may arise during the development and testing of BDP MDIs.
Issue 1: Inconsistent Dose Delivery per Actuation
Question: Our BDP MDI is showing significant variability in the delivered dose from one actuation to the next. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent dose delivery is a common challenge in MDI development. The issue can stem from the formulation, the device components, or the actuation process itself. Here’s a step-by-step guide to troubleshoot this problem:
-
Formulation Stability: For suspension formulations, inadequate dispersion of BDP particles can lead to inconsistent dosing.
-
Recommendation: Evaluate the impact of shaking duration and frequency on dose uniformity.[1][2] Studies have shown that a delay between shaking and actuation can significantly affect the delivered dose, with some suspension formulations showing a 320% increase in delivered drug with a 60-second delay.[2] For solution formulations, ensure the drug remains fully dissolved throughout the product's shelf life.
-
Experimental Protocol: Conduct a "shake-fire delay" study to determine the optimal time between shaking and actuation for your formulation.
-
-
Valve Performance: The metering valve is a critical component for dose consistency.
-
Recommendation: Investigate the valve design and material compatibility with your formulation.[3][4] Some valves are specifically designed for suspension or solution formulations and for use with or without ethanol.[3] Ensure the valve consistently fills and dispenses the correct volume. Studies indicate that 15% overdoses may be necessary for effective valve delivery.[5][6]
-
Experimental Protocol: Perform a valve delivery study to assess the accuracy and precision of the metering valve over the life of the canister.
-
-
Actuator and Orifice Design: The actuator orifice plays a key role in the atomization of the formulation.
-
Recommendation: Clogging or inconsistent orifice dimensions can lead to variability. Evaluate different actuator designs, as some, like the vortex nozzle actuator, have been shown to improve the fine particle fraction.[7][8] The design of the actuator tube can also highly influence the fine particle fraction.[9]
-
Experimental Protocol: Visually inspect the actuator orifice for any blockage or irregularities. Test different actuator designs to see their effect on dose consistency.
-
Issue 2: Poor Fine Particle Fraction (FPF)
Question: Our BDP MDI formulation results in a low fine particle fraction, leading to high oropharyngeal deposition. How can we improve the respirable fraction of the delivered dose?
Answer:
A low fine particle fraction (FPF) indicates that a smaller proportion of the drug particles are in the desired size range for deep lung deposition (typically <5 µm). Several factors can be optimized to enhance the FPF:
-
Formulation Composition:
-
Recommendation: The concentration of cosolvents, such as ethanol, can significantly impact the FPF.[9] For HFA-based MDIs, a 5-10% v/v alcohol content has been found to be preferable for an optimal emitted dose and fine particle fraction.[5][6] While surfactant concentration may not have a direct impact on FPF, it can affect the stability of suspension formulations.[9] Solution-based MDIs have been shown to achieve in vitro fine particle fractions of up to 50%, while stable suspension formulations achieved around 30%.[9]
-
Experimental Protocol: Conduct a formulation optimization study by varying the concentration of ethanol and evaluating the impact on FPF using cascade impaction.
-
-
Actuator Design:
-
Recommendation: The actuator design, specifically the orifice diameter and geometry, is crucial for proper atomization. Innovative designs like the vortex nozzle actuator can reduce aerosol plume velocity and significantly increase the fine particle fraction (from 63% to 78% in one study).[7][8]
-
Experimental Protocol: Test a range of actuators with different orifice designs and assess the resulting particle size distribution.
-
-
Propellant Type:
-
Recommendation: The transition from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants has necessitated formulation adjustments. HFA propellants have different solubility characteristics, which can affect whether a solution or suspension formulation is more appropriate for BDP.[10]
-
Experimental Protocol: Ensure the chosen HFA propellant is compatible with the BDP formulation to achieve the desired particle characteristics upon atomization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the dose consistency of a BDP suspension MDI?
A1: For suspension MDIs, ensuring the homogeneity of the drug suspension at the time of actuation is paramount. Therefore, adequate shaking and minimizing the delay between shaking and firing are critical to prevent sedimentation or creaming of the drug particles, which can lead to significant dose variability.[1][2]
Q2: How does the presence of ethanol in an HFA-BDP formulation affect its performance?
A2: Ethanol is often used as a cosolvent in HFA MDI formulations to solubilize the drug or excipients.[10] It can significantly influence the fine particle fraction and the emitted dose.[5][6][9] An optimal concentration of ethanol (typically 5-10% v/v) can improve the spray pattern and overall performance.[5][6]
Q3: What are the standard in-vitro tests for evaluating BDP MDI performance?
A3: The key in-vitro performance tests for MDIs include:
-
Uniformity of Delivered Dose: Assesses the consistency of the drug content in each actuation.
-
Aerodynamic Particle Size Distribution (APSD): Determines the particle size profile of the emitted aerosol, typically using a cascade impactor (e.g., Andersen Cascade Impactor) or a liquid impinger (e.g., Multistage Liquid Impinger).[11][12][13][14]
-
Fine Particle Fraction (FPF) and Fine Particle Dose (FPD): Quantifies the fraction and dose of particles within the respirable range.
-
Spray Pattern and Plume Geometry: Characterizes the shape and angle of the aerosol plume.
-
Leak Test: Ensures the integrity of the canister and valve system.[5][6]
Q4: Can the use of a spacer device alter the delivered dose of a BDP MDI?
A4: Yes, spacer devices can significantly affect the drug output of MDIs.[11] They can reduce the need for coordination between actuation and inhalation and decrease oropharyngeal deposition.[15] However, the effect of a spacer can vary depending on the specific drug, spacer design, and any delay between actuation and inhalation.[11]
Data Presentation
Table 1: Impact of Formulation and Device Factors on BDP MDI Performance
| Factor | Parameter | Effect on Performance | Quantitative Data/Observations |
| Formulation | Cosolvent (Ethanol) Content | Highly dependent. Optimal concentration improves FPF. | 5-10% v/v alcohol is preferable for optimum emitted dose and FPF.[5][6] |
| Surfactant Concentration | FPF found to be independent of surfactant concentration. | - | |
| Formulation Type | Solution formulations can yield higher FPF. | In vitro FPF of 50% with solution MDIs vs. 30% with stable suspensions.[9] | |
| Device | Actuator Tube Design | Highly dependent. | - |
| Actuator Nozzle Design | Can significantly improve FPF. | Optimized vortex nozzle actuator increased FPF from 63% to 78%.[7] | |
| Valve Delivery | Requires optimization for consistent dosing. | 15% overdoses may be required for effective valve delivery.[5][6] | |
| Usage | Shake-Fire Delay | Critical for suspension MDIs. | 60s delay increased delivered dose by up to 320% for some suspensions.[2] |
Experimental Protocols
Protocol 1: Determination of Aerodynamic Particle Size Distribution (APSD) using Andersen Cascade Impactor (ACI)
Objective: To determine the particle size distribution of the aerosolized BDP from an MDI.
Materials:
-
Andersen Cascade Impactor (ACI) Mark II[12]
-
Vacuum pump
-
Flow meter
-
Induction port (throat)
-
Collection plates coated with a suitable solvent-trapping medium
-
HPLC system for drug quantification
Methodology:
-
Apparatus Setup: Assemble the ACI with coated collection plates according to the manufacturer's instructions. Connect the impactor to a vacuum pump through a flow meter.
-
Flow Rate Calibration: Calibrate the flow rate through the ACI to a standard value, typically 28.3 L/min.[14]
-
MDI Priming and Shaking: Prime the MDI according to the product instructions. Shake the MDI for a specified duration (e.g., 10 seconds).[11]
-
Sample Collection: Actuate a specified number of doses into the induction port of the ACI. The number of actuations should be justified based on the sensitivity of the analytical method.[14]
-
Drug Recovery: Disassemble the ACI and carefully wash the induction port and each collection plate with a suitable solvent to recover the deposited BDP.
-
Quantification: Analyze the amount of BDP in each wash solution using a validated HPLC method.[12]
-
Data Analysis: Calculate the mass of BDP deposited on each stage and determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the particle size distribution. The fine particle fraction is typically calculated as the fraction of the total emitted dose with a particle size less than a specified diameter (e.g., 5.8 µm for the ACI).[13]
Protocol 2: Uniformity of Delivered Dose
Objective: To assess the consistency of the dose delivered from the MDI throughout its lifecycle.
Materials:
-
Dose Uniformity Sampling Apparatus (e.g., USP Apparatus A)[14]
-
Vacuum pump
-
Filter
-
HPLC system for drug quantification
Methodology:
-
Apparatus Setup: Assemble the dose uniformity sampling apparatus with a filter to capture the delivered dose.
-
Testing Stages: Perform the test at the beginning, middle, and end of the MDI's life (e.g., after 10, 100, and 200 actuations for a 200-dose inhaler).[14]
-
Sample Collection: For each test stage, prime and shake the MDI as specified. Actuate a single dose into the sampling apparatus.
-
Drug Recovery: Extract the BDP from the apparatus and filter using a suitable solvent.
-
Quantification: Analyze the amount of BDP in the solvent using a validated HPLC method.
-
Data Analysis: Repeat the procedure for a statistically relevant number of canisters and actuations at each life stage. Calculate the mean, standard deviation, and relative standard deviation of the delivered dose.
Mandatory Visualization
Caption: Workflow for BDP MDI performance testing and optimization.
Caption: Troubleshooting logic for inconsistent BDP MDI dosing.
References
- 1. proveris.com [proveris.com]
- 2. Variability in Delivered Dose from Pressurized Metered-Dose Inhaler Formulations Due to a Delay Between Shake and Fire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recipharm.com [recipharm.com]
- 4. Advances in Metered Dose Inhaler Technology: Hardware Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Design optimization of a novel pMDI actuator for systemic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metered-dose inhaler formulations with beclomethasone-17,21-dipropionate using the ozone friendly propellant R 134a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative analysis of the particle size output of beclomethasone diproprionate, salmeterol xinafoate and fluticasone propionate metered dose inhalers used with the Babyhaler, Volumatic and Aerochamber spacer devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metered-dose inhalers, I: Drug content and particle size distribution of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of dose on the characterization of aerodynamic particle-size distributions of beclomethasone dipropionate metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Controller Inhalers: Overview of Devices, Instructions for Use, Errors, and Interventions to Improve Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Beclometasone Dipropionate in Lung Tissue
Welcome to the technical support center for the quantification of Beclometasone dipropionate (BDP) and its metabolites in lung tissue. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to quantify this compound (BDP) in lung tissue?
A1: Quantifying BDP in lung tissue is challenging due to a combination of factors:
-
Extensive and Rapid Metabolism: BDP is a prodrug that is rapidly converted in the lungs to its pharmacologically active metabolite, beclometasone-17-monopropionate (17-BMP), and other inactive metabolites such as beclometasone-21-monopropionate (21-BMP) and beclometasone (BOH)[1][2]. This necessitates analytical methods that can differentiate and accurately measure each of these compounds.
-
Low Concentrations: As an inhaled corticosteroid, the concentrations of BDP and its metabolites in lung tissue are typically very low, often in the picogram to nanogram per milliliter range[3][4][5]. This requires highly sensitive analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Complex Biological Matrix: Lung tissue is a complex biological matrix containing numerous endogenous substances like phospholipids and proteins. These substances can interfere with the analysis, causing what is known as "matrix effects," which can suppress or enhance the signal of the analytes and compromise the accuracy and reproducibility of the results[6][7][8][9].
-
Analyte Stability: BDP and its metabolites can be prone to degradation during sample collection, storage, and processing. For instance, BDP and 21-BMP can hydrolyze to 17-BMP and BOH, respectively, in biological matrices at ambient temperatures[3].
Q2: What are the main metabolites of BDP in the lung, and why are they important to measure?
A2: The primary metabolites of BDP in the lung are:
-
Beclometasone-17-monopropionate (17-BMP): This is the major active metabolite of BDP and has a much higher binding affinity for the glucocorticoid receptor than the parent drug[2][10]. Therefore, measuring 17-BMP is crucial for assessing the therapeutic efficacy of BDP.
-
Beclometasone-21-monopropionate (21-BMP): This is generally considered an inactive metabolite with a very low affinity for the glucocorticoid receptor[1][2].
-
Beclometasone (BOH): This is another largely inactive metabolite formed by the hydrolysis of BDP[1][11].
-
Fatty Acid Conjugates: The active metabolite 17-BMP can be further converted to fatty acid esters, which may act as a depot for the slow release of the active drug within the lung tissue[1][11].
Simultaneously quantifying BDP and its key metabolites provides a comprehensive pharmacokinetic profile and a better understanding of the drug's activation and disposition in the target organ.
Q3: What is the most suitable analytical technique for quantifying BDP and its metabolites in lung tissue?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of BDP and its metabolites in biological matrices like lung tissue[3][4][12]. This is due to its high sensitivity, selectivity, and ability to measure low concentrations of multiple analytes simultaneously. The required lower limit of quantification (LLOQ) for BDP and its metabolites is typically in the pg/mL to sub-pg/mL range, which is achievable with modern LC-MS/MS systems[4][5].
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering endogenous components. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up samples than protein precipitation (PPT)[9][12][13].
-
Chromatographic Separation: Optimize the HPLC or UPLC method to achieve good separation between the analytes of interest and co-eluting matrix components[6][14].
-
Use of an Appropriate Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects[6]. A SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentrations are high enough to remain above the LLOQ of the assay[6].
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Operate at a lower mobile phase pH (e.g., add formic acid) to suppress silanol ionization. Use an end-capped column[14]. |
| Column overload. | Reduce the concentration of the injected sample[14]. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic-to-aqueous ratio. A lower percentage of the organic solvent can improve resolution. Consider a different organic solvent (e.g., methanol instead of acetonitrile)[14]. |
| Flow rate is too high. | A lower flow rate can improve separation efficiency[14]. | |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) is suitable for steroid separation. A longer column or one with smaller particle size can enhance resolution[14]. | |
| Extra Peaks or High Baseline Noise | Sample carryover. | Implement a robust needle wash protocol in the autosampler method[14]. |
| Contaminated mobile phase or system. | Prepare fresh mobile phase and flush the system. |
Issue 2: Low Analyte Recovery
| Symptom | Potential Cause | Troubleshooting Action |
| Low and Inconsistent Recovery | Inefficient extraction from lung homogenate. | Optimize the extraction method. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Add a stabilizer if necessary. Ensure the stability of BDP and its metabolites under your experimental conditions[3]. | |
| Incomplete protein precipitation. | Ensure the correct ratio of precipitating solvent to sample. Vortex thoroughly and ensure adequate centrifugation. |
Issue 3: Inaccurate or Non-Reproducible Quantitative Results
| Symptom | Potential Cause | Troubleshooting Action |
| High Variability Between Replicates | Significant matrix effects (ion suppression/enhancement). | Assess matrix effects by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution[8]. Implement strategies to minimize matrix effects as described in the FAQs. |
| Inappropriate internal standard (IS). | Use a stable isotope-labeled IS for each analyte if possible. If not available, use a structural analog that co-elutes with the analyte. | |
| Inaccurate Quantification | Poor linearity of the calibration curve. | Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighted linear regression (e.g., 1/x²) if there is heteroscedasticity in the data[4]. |
| Co-elution of metabolites. | Optimize the chromatographic method to ensure baseline separation of all metabolites, as some may have the same mass-to-charge ratio and can interfere with each other's quantification[1]. |
Experimental Protocols
Protocol 1: Extraction of BDP and Metabolites from Lung Tissue
This protocol is a generalized example based on common practices. Optimization for your specific laboratory conditions and instrumentation is recommended.
-
Tissue Homogenization:
-
Accurately weigh the lung tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue on ice using a mechanical homogenizer or sonicator until a uniform suspension is obtained[1].
-
-
Extraction (Liquid-Liquid Extraction Example):
-
To a known volume of lung homogenate, add the internal standard solution.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis[12].
-
Protocol 2: LC-MS/MS Analysis
The following are example parameters that would need to be optimized.
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B)[15].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BDP, 17-BMP, BOH, and the internal standard.
Quantitative Data Summary
| Analyte | Typical LLOQ in Biological Matrices | Typical Recovery from Plasma/Tissue | Reference |
| BDP | 5.0 - 25.0 pg/mL | 60 - 94% | [4][12][16] |
| 17-BMP | 0.05 ng/mL | ~91% | [12][16] |
| BOH | - | ~93% | [16] |
Visualizations
Caption: Metabolic pathway of this compound (BDP) in lung tissue.
Caption: General workflow for the quantification of BDP in lung tissue.
Caption: Logical troubleshooting flow for BDP quantification issues.
References
- 1. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled this compound - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols to reduce variability in Beclometasone dipropionate studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility and reliability of experimental studies involving Beclometasone dipropionate (BDP). By addressing common sources of variability in both in vitro and in vivo models, this resource aims to support the generation of robust and consistent data in the development and evaluation of this important corticosteroid.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that researchers may encounter during their experiments.
In Vitro Cell-Based Assays
Question: We are observing high variability in the anti-inflammatory effect of BDP on cytokine release (e.g., IL-6, IL-8) in our cell culture experiments. What are the potential causes and solutions?
Answer: High variability in in vitro cytokine assays can stem from several factors. Here is a troubleshooting guide:
-
Cell Culture Conditions:
-
Inconsistent Cell Density: Plating cells at different densities can lead to variations in their response to BDP.[1] Always perform a cell count before seeding and ensure uniform cell numbers across all wells.
-
High Passage Number: Cells can undergo phenotypic drift with repeated passaging, altering their responsiveness.[1] It is crucial to use cells within a consistent and limited passage number range for all experiments.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to stimuli and drugs.[1] Regularly test your cell lines for mycoplasma.
-
-
BDP Formulation and Application:
-
Solvent Effects: The solvent used to dissolve BDP (e.g., DMSO, ethanol) can have its own effects on cells. Ensure that the final solvent concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level.
-
Incomplete Solubilization: BDP is poorly soluble in aqueous media.[2] Incomplete solubilization can lead to inconsistent concentrations in your assays. Prepare a concentrated stock solution in an appropriate solvent and ensure it is fully dissolved before diluting in culture medium. Sonication can aid in dissolving the compound.[3]
-
-
Assay Procedure:
-
Inconsistent Incubation Times: The timing of BDP pre-treatment and inflammatory stimulus (e.g., TNF-α, LPS) is critical. Adhere strictly to the optimized incubation times for each step of the experiment.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors.
-
Question: Our BDP stock solution appears to lose potency over time, leading to inconsistent results. How can we ensure the stability of our BDP solutions?
Answer: this compound can be susceptible to degradation. To maintain the integrity of your stock solutions:
-
Proper Storage: Store BDP stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Solvent Choice: While DMSO and ethanol are common solvents, their purity and storage conditions can impact BDP stability. Use high-purity, anhydrous solvents.
-
Fresh Dilutions: Prepare fresh dilutions of BDP in your culture medium for each experiment from a frozen stock aliquot. Do not store diluted BDP solutions for extended periods.
In Vivo Animal Studies
Question: We are observing significant animal-to-animal variability in the reduction of airway hyperresponsiveness (AHR) in our mouse model of asthma treated with BDP. What are the likely sources of this variability?
Answer: Variability in in vivo models is a common challenge. Here are key areas to investigate:
-
Animal-Related Factors:
-
Genetic Background: Different mouse strains can exhibit varying sensitivities to allergens and treatments.[4] Ensure you are using a consistent and appropriate strain for your asthma model.
-
Age and Sex: The age and sex of the animals can influence the inflammatory response and drug metabolism. Use animals of the same age and sex within an experiment.
-
Microbiome: The gut and lung microbiome can impact immune responses. Standardize housing conditions and diet to minimize variations in the microbiome.
-
-
Dosing and Administration:
-
Inconsistent Drug Delivery: Intranasal or intratracheal administration of BDP can be variable. Ensure the person administering the drug is well-trained and uses a consistent technique. The volume and deposition site can significantly impact efficacy.
-
Formulation Issues: The suspension or solution of BDP for administration must be homogenous. Ensure proper mixing before each administration to avoid settling of the compound.
-
-
AHR Measurement:
-
Technique Variability: The measurement of AHR is sensitive to procedural variations.[4] Standardize the protocol for methacholine or histamine challenge, including the concentration, delivery method, and timing of measurements.
-
Animal Handling Stress: Stress from handling can influence AHR. Acclimatize animals to the measurement equipment and handle them gently and consistently.
-
Question: How can we standardize our protocol for inducing allergic rhinitis in mice to reduce variability in BDP efficacy studies?
Answer: A standardized induction protocol is crucial for reproducible results. Consider the following:
-
Sensitization and Challenge:
-
Allergen and Adjuvant: Use a consistent source and lot of allergen (e.g., ovalbumin, house dust mite extract) and adjuvant (if used). The method of sensitization (e.g., intraperitoneal injection vs. intranasal) will significantly impact the immune response. Intranasal infusions for both sensitization and challenge can more closely mimic natural exposure.[5]
-
Dosing and Timing: Strictly adhere to the schedule for sensitization and challenge doses. The frequency and duration of allergen challenges are critical for developing a consistent allergic rhinitis phenotype.[5]
-
-
Outcome Measures:
-
Symptom Scoring: If using a scoring system for symptoms like sneezing and nasal rubbing, ensure that the observers are blinded to the treatment groups and use a clearly defined scoring rubric.
-
Histological Analysis: For histological endpoints, ensure consistent tissue collection, fixation, and staining procedures.[5] Analysis should be performed by a blinded pathologist.
-
Data Presentation
Table 1: Troubleshooting Common Issues in HPLC Analysis of this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) is suitable for steroid separation. Consider a longer column or one with smaller particle size. | |
| Flow rate is too high. | A lower flow rate can improve separation efficiency. | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid). |
| Column overload. | Reduce the concentration of the injected sample. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol: In Vitro Inhibition of TNF-α-induced IL-8 Release in A549 Cells by this compound
This protocol details a method to assess the anti-inflammatory activity of BDP by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine IL-8 from human lung adenocarcinoma cells (A549) stimulated with Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (BDP)
-
DMSO (for BDP stock solution)
-
Recombinant human TNF-α
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-8 ELISA kit
Procedure:
-
Cell Seeding:
-
Culture A549 cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 3.5 x 10⁵ cells/mL in 100 µL of culture medium per well.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
BDP Treatment:
-
Prepare a stock solution of BDP in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of BDP in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of BDP or vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with BDP for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a working solution of TNF-α in culture medium at a concentration that will induce a sub-maximal IL-8 response (to be determined empirically, but often in the range of 1-10 ng/mL).
-
Add 10 µL of the TNF-α working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well for IL-8 measurement.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-8 release for each BDP concentration relative to the vehicle-treated, TNF-α stimulated control.
-
Plot the percentage inhibition against the BDP concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: BDP is metabolized to its active form, 17-BMP, which binds to the glucocorticoid receptor (GR).
Experimental Workflow: In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing BDP's inhibition of TNF-α-induced IL-8 release in A549 cells.
Troubleshooting Logic: High In Vivo Variability
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Allergic Rhinitis in Mice | Society for Mucosal Immunology [socmucimm.org]
Strategies to enhance the bioavailability of Beclometasone dipropionate in rodent models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Beclometasone Dipropionate (BDP) in rodent models.
Section 1: General FAQs and Formulation Strategies
FAQ: Why is the intrinsic bioavailability of this compound (BDP) generally low?
This compound (BDP) is a BCS Class II drug characterized by low aqueous solubility (<1 μg/mL) and high permeability.[1] Its bioavailability is limited by several factors:
-
Poor Water Solubility : BDP's very low solubility limits its dissolution rate in physiological fluids, which is a prerequisite for absorption.[1][2]
-
Presystemic Metabolism : BDP is a prodrug that undergoes rapid and extensive metabolism.[3][4] When administered orally, it is heavily metabolized in the gut and liver. Following inhalation, it is converted to its active metabolite, beclomethasone-17-monopropionate (B-17-MP), in the lungs and other tissues.[3][4] Unchanged BDP has negligible oral and intranasal bioavailability.[5]
-
Mucociliary Clearance : For pulmonary delivery, undissolved particles can be removed from the airways by mucociliary clearance before they can be absorbed.[2]
FAQ: What are the primary strategies to enhance the bioavailability of BDP in rodent models?
The main goal is to improve the dissolution rate and/or control the release at the site of administration. Key strategies focus on advanced formulation technologies:
-
Nanosizing and Nanocrystals : Reducing the particle size of BDP to the nanometer range increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[6] This can be achieved through techniques like wet media milling.[6][7]
-
Polymeric and Lipid Nanocarriers : Encapsulating BDP in nanocarriers like polymeric nanocapsules[8], phospholipid nanomicelles[2][9], or proliposomes[10] can significantly enhance its solubility, protect it from premature degradation, and provide sustained release.[11]
-
Cyclodextrin Complexation : Forming inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or gamma-cyclodextrin) can markedly increase the aqueous solubility of BDP.[12][13] This strategy has been shown to improve drug release from various formulations.[12]
Troubleshooting: My BDP plasma concentrations are highly variable in my rat pharmacokinetic study. What are the potential causes?
High variability is a common challenge in rodent studies. Consider the following:
-
Administration Technique : Inconsistent administration is a primary source of variability. For oral gavage, ensure accurate stomach placement. For inhalation studies, factors like the animal's breathing pattern, stress levels, and the efficiency of the delivery device (e.g., inhalation tower, nose-only exposure system) can cause significant differences in the delivered dose.[14]
-
Formulation Instability : The physical stability of your formulation is critical. For nanosuspensions, particle aggregation can lead to inconsistent dosing. For solutions, BDP might precipitate out. Regularly check particle size and for any visual changes before administration.
-
Individual Animal Differences : Rodents can have individual differences in metabolic enzyme activity (e.g., esterases that convert BDP to B-17-MP), leading to varied pharmacokinetic profiles.[14] While this is a biological variable, ensuring a homogenous, healthy, and stress-free animal cohort can help minimize it.
-
Blood Sampling : The timing and technique of blood sampling can introduce variability. Ensure a consistent schedule and minimize stress to the animal during the procedure, as stress can alter physiological parameters.
Section 2: Formulation and Characterization
This section provides an overview of methodologies and data for common BDP formulations.
Key Formulation Approaches: Data Summary
The table below summarizes quantitative data for different BDP formulation strategies designed to enhance bioavailability.
| Formulation Strategy | Carrier/Excipient | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Polymeric Nanocapsules | Ethyl cellulose / Poly(ε-caprolactone) | < 260 | ~100% | Provided prolonged drug release and low cytotoxicity; suitable for pulmonary delivery. | [8] |
| Nanomicelles (SSMs) | PEG-Phosphatidylethanolamine | 14.60 ± 1.11 | Not Applicable | Increased BDP solubility by ~1300 times; showed prolonged dissolution. | [9] |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-Cyd) | Not Applicable | Not Applicable | Increased BDP solubility up to 4000-fold in an aqueous ethanol solution. | [13] |
| Nanosuspension | Poloxamer 188 | 200 - 500 | Not Applicable | Nanosizing via wet media milling is a viable strategy to produce pure drug nanoparticles for pulmonary delivery. | [6][7] |
| Spray-Dried Proliposomes | Soya phosphatidylcholine / Lactose | 2.89 - 4.48 µm | > 85% | The use of a water/ethanol dispersion medium resulted in superior aerosolization performance. | [10] |
Experimental Workflow: Formulation to In Vivo Analysis
This diagram outlines the typical workflow for developing and testing a novel BDP formulation in a rodent model.
Caption: Workflow for BDP formulation development and rodent testing.
Section 3: Key Experimental Protocols
Protocol: Preparation of BDP-loaded Nanomicelles
This protocol is based on the thin-film hydration technique used for creating sterically stabilized micelles (SSMs).[15]
Materials:
-
Beclomethasone Dipropionate (BDP)
-
PEGylated phospholipid (e.g., DSPE-PEG(2000))
-
Chloroform or a similar volatile organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Dissolution : Accurately weigh and dissolve BDP and the PEGylated phospholipid in chloroform in a round-bottom flask. A typical molar ratio might be 1:2.5 (BDP:lipid).
-
Film Formation : Evaporate the chloroform using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the flask wall.
-
Vacuum Drying : Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration : Hydrate the film by adding a pre-warmed (e.g., 60°C) PBS buffer. Agitate the flask gently until the film is completely suspended. This process forms the micellar solution.
-
Sonication : To ensure homogeneity and reduce particle size, sonicate the micellar suspension in a bath sonicator for 5-10 minutes.
-
Sterilization : Filter the final formulation through a 0.22 µm syringe filter for sterilization and to remove any larger aggregates.
-
Characterization : Analyze the formulation for particle size, polydispersity index (PDI), and drug concentration (to determine solubilization efficiency).
Protocol: Pulmonary Administration in Rats via Inhalation Tower
This protocol describes a general procedure for administering aerosolized BDP formulations to rats using an inhalation tower for pharmacokinetic assessment.[14]
Equipment:
-
Whole-body or nose-only inhalation tower
-
Nebulizer (e.g., jet or mesh nebulizer) compatible with the tower
-
Ventilation and exhaust system
-
Mass flow controllers
-
Sprague-Dawley rats (acclimatized to restraint tubes for nose-only systems)
Methodology:
-
System Setup : Calibrate the inhalation tower and nebulizer system to ensure a consistent and measurable aerosol output. Determine the particle size distribution of the aerosolized formulation using an impactor (e.g., Next Generation Impactor).[11]
-
Animal Acclimatization : For several days prior to the study, acclimatize the rats to the restraint tubes (for nose-only exposure) to minimize stress during the experiment.
-
Dosing : Load the BDP formulation into the nebulizer. Place the rats in the exposure chambers.
-
Aerosol Generation : Operate the nebulizer for a predetermined duration to deliver the target dose. The concentration of the drug in the aerosol and the duration of exposure will determine the inhaled dose. Airflow should be controlled to ensure uniform distribution within the tower.
-
Post-Exposure : After the exposure period, remove the animals and return them to their home cages.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).
-
Sample Processing : Process the blood to obtain plasma and store at -80°C until bioanalysis by a validated LC-MS/MS method.
Metabolic Pathway of BDP
BDP is a prodrug that is rapidly converted to its active and inactive metabolites. Understanding this pathway is crucial for bioanalysis, as the active metabolite B-17-MP is the primary analyte of interest for systemic exposure.[3][4]
Caption: Metabolic conversion of this compound (BDP).
References
- 1. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Improvement in the percutaneous absorption of beclomethasone dipropionate by gamma-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Formoterol, Glycopyrrolate, and Beclomethasone Dipropionate Pharmacokinetic Profile after Inhaled Administration as pMDI Using HFA134a or HFA152a Propellant: Preclinical Assessment of Drug Exposure in Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization and Evaluation of Beclomethasone Dipropionate Micelles Incorporated into Biocompatible Hydrogel Using a Sub-Chronic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Beclometasone Dipropionate vs. Fluticasone Propionate in Inflammatory Models
In the landscape of inhaled corticosteroids (ICS) for treating respiratory inflammation, beclometasone dipropionate (BDP) and fluticasone propionate (FP) have long been cornerstone therapies. While both are potent glucocorticoids, their distinct pharmacological profiles give rise to differences in efficacy and systemic effects. This guide provides a comparative analysis of these two widely used corticosteroids in preclinical models, offering insights for researchers and drug development professionals. The focus is on their performance in in vitro and in vivo models that mimic key aspects of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
At a Glance: Key Preclinical Differences
Fluticasone propionate generally exhibits a higher potency in preclinical evaluations, a characteristic attributed to its greater glucocorticoid receptor (GR) binding affinity and higher lipophilicity. This translates to a more pronounced anti-inflammatory effect at lower concentrations in many in vitro and in vivo settings. This compound, a prodrug, is rapidly converted to its active metabolite, beclometasone-17-monopropionate (17-BMP), which also possesses high anti-inflammatory activity.
Quantitative Comparison of Preclinical Parameters
The following tables summarize key quantitative data from preclinical studies, providing a side-by-side comparison of this compound and fluticasone propionate.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) |
| This compound (BDP) | 53 |
| Beclometasone-17-Monopropionate (17-BMP) | 1345 |
| Fluticasone Propionate (FP) | 1800 |
Table 2: In Vitro Anti-Inflammatory Effects
| Parameter | This compound (BDP) | Fluticasone Propionate (FP) | Model System |
| Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8) | Effective, but less potent than FP. | Marked suppression at lower concentrations compared to BDP.[1] | Human Airway Epithelial Cells |
| Inhibition of T-lymphocyte Proliferation | Concentration-dependent inhibition. | More potent than BDP in inhibiting allergen-induced T-cell proliferation. | Human Peripheral Blood Mononuclear Cells |
| Suppression of Antibacterial Immunity (hCAP-18/LL-37 induction) | Effects observed only at maximal concentrations (1000 nM). | Suppressive effects at concentrations of 1 nM and higher. | Human Bronchial Epithelial Cells (BEAS-2B) infected with S. pneumoniae |
Table 3: In Vivo Efficacy in a Murine Model of Bacterial Infection
| Parameter | This compound (BDP) | Fluticasone Propionate (FP) | Animal Model |
| Lung Bacterial Loads (S. pneumoniae) | No significant increase. | Significant increase in bacterial loads. | C57BL/6 mice infected with S. pneumoniae |
| Induction of Cathelicidin-Related Antimicrobial Peptide (CRAMP) | No significant reduction. | Significant reduction in CRAMP induction. | C57BL/6 mice infected with S. pneumoniae |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
Glucocorticoid Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
-
Preparation of Cytosol: Rat lung tissue is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in glucocorticoid receptors.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compounds (this compound, beclometasone-17-monopropionate, or fluticasone propionate).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound steroid is then removed, typically by charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative receptor affinity is then calculated relative to a standard, such as dexamethasone.
In Vitro Suppression of Cytokine Release from Airway Epithelial Cells
This experiment assesses the anti-inflammatory activity of the corticosteroids on cultured human bronchial epithelial cells (e.g., BEAS-2B).
-
Cell Culture: BEAS-2B cells are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound, fluticasone propionate, or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α, to induce the production of inflammatory mediators.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-6, IL-8) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the corticosteroids on cytokine release is determined by comparing the levels in treated versus vehicle-treated, stimulated cells.
Murine Model of Streptococcus pneumoniae Infection
This in vivo model evaluates the impact of corticosteroids on antibacterial host defense.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Treatment: Mice are treated intranasally with this compound, fluticasone propionate (e.g., 20 µg), or a vehicle control under light anesthesia.
-
Infection: Shortly after treatment, mice are intranasally infected with a known quantity of Streptococcus pneumoniae (e.g., 5 x 10^5 CFU).
-
Outcome Assessment: At a predetermined time point post-infection (e.g., 24 or 48 hours), the following assessments are made:
-
Bacterial Load: Lungs are harvested, homogenized, and plated on appropriate agar to quantify the number of bacterial colonies (CFU).
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) can be collected to perform total and differential cell counts.
-
Antimicrobial Peptide Expression: Lung tissue can be analyzed for the expression of antimicrobial peptides like cathelicidin-related antimicrobial peptide (CRAMP) using methods such as quantitative PCR or ELISA.
-
-
Statistical Analysis: Differences in bacterial loads, cell counts, and peptide expression between the treatment groups are analyzed for statistical significance.
Conclusion
Preclinical data consistently demonstrate that fluticasone propionate is a more potent anti-inflammatory agent than this compound on a microgram-for-microgram basis, which is largely explained by its higher glucocorticoid receptor binding affinity. While both drugs effectively suppress allergic-type inflammation, studies in infection models suggest that the greater potency of fluticasone propionate may also lead to a more significant impairment of innate antibacterial immunity. It is important to note the absence of direct head-to-head comparative studies of these two corticosteroids in standardized preclinical models of allergic asthma, such as the ovalbumin-induced model. The choice between these agents in a clinical setting is guided by a consideration of the desired therapeutic effect and the potential for local and systemic side effects. The preclinical data presented here provide a foundational understanding of their differential pharmacology, which informs their clinical application.
References
A Comparative In Vitro Analysis of Beclometasone Dipropionate and Budesonide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two widely used corticosteroids, Beclometasone dipropionate (BDP) and Budesonide (BUD). The following sections present a detailed analysis of their relative potency, anti-inflammatory effects, and metabolic profiles, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The in vitro efficacy of corticosteroids can be evaluated through various metrics, including their binding affinity to the glucocorticoid receptor (GR), their ability to suppress inflammatory responses, and their metabolic stability in target tissues. The following tables summarize key quantitative data comparing this compound and Budesonide.
| Parameter | This compound (as active metabolite 17-BMP) | Budesonide | Reference |
| Glucocorticoid Receptor (GR) Relative Binding Affinity | 1345 | 935 | [1] |
| GR Binding Affinity (Fold Difference) | 1.5-fold higher than Budesonide | - | [2] |
| In Vitro Potency (General) | Less potent than Budesonide in some functional assays | More potent than BDP in some functional assays | [2] |
Table 1: Glucocorticoid Receptor Binding Affinity and Potency. 17-BMP (Beclometasone-17-monopropionate) is the primary active metabolite of this compound in the lungs.
| Cell Type | Stimulant | Cytokine Measured | This compound (Concentration for Inhibition) | Budesonide (Concentration for Inhibition) | Reference |
| Human Bronchoalveolar Lavage (BAL) Leukocytes | PHA and PMA | IL-5 & IFN-γ | 10⁻⁸ to 10⁻⁶ M | 10⁻⁹ to 10⁻⁷ M | [3] |
| Human Embryo Lung Fibroblasts (HELF) | IL-13 | IL-6 | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | [4] |
| Human Embryo Lung Fibroblasts (HELF) | IL-13 | Eotaxin | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | [4] |
| BEAS2B Bronchial Epithelial Cells | Streptococcus pneumoniae | IL-6 & IL-8 | Significant suppression at higher concentrations | Marked suppressive effects | [5][6] |
Table 2: Comparative Anti-Inflammatory Effects on Cytokine Release.
| Metabolic Process | This compound (BDP) | Budesonide (BUD) | Reference |
| Activation | Prodrug, hydrolyzed to active metabolite 17-BMP and inactive BOH. | Administered in its active form. | [7][8][9] |
| Inactivation | Majority is converted to inactive polar metabolites (BOH). | - | [7][8][9] |
| Fatty Acid Conjugation | A small amount of fatty acid esters are formed. | Forms fatty acid esters, creating an intracellular depot of active drug. | [7][8][9] |
| Drug-Related Material in Lung Tissue (24h) | Smallest amount detected compared to BUD and others. | Higher amount detected than BDP. | [7][8][9] |
Table 3: In Vitro Metabolism in Human Lung Tissue Slices.
Key Signaling Pathway and Experimental Workflow
The diagrams below illustrate the classical glucocorticoid signaling pathway and a typical experimental workflow for assessing the anti-inflammatory effects of these compounds in vitro.
Caption: Glucocorticoid signaling pathway.
Caption: Workflow for Cytokine Release Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to compare this compound and Budesonide.
Glucocorticoid Receptor (GR) Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Human Glucocorticoid Receptor (GR) preparation (e.g., from cell lysates or purified protein).
-
Radioligand: [³H]dexamethasone.
-
Unlabeled Competitors: Beclometasone-17-monopropionate (17-BMP), Budesonide.
-
Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
A constant concentration of GR preparation and [³H]dexamethasone is incubated with varying concentrations of the unlabeled test compounds (17-BMP or Budesonide).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
-
Filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity is inversely proportional to the affinity of the test compound for the GR.
-
Data is used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
The inhibition constant (Ki) can be derived from the IC50 value to represent the binding affinity.
Cytokine Release Inhibition Assay
This assay measures the ability of a corticosteroid to inhibit the release of pro-inflammatory cytokines from stimulated immune or structural cells.[3][4]
1. Materials:
-
Cell Line: Human embryo lung fibroblasts (HELF) or human bronchoalveolar lavage (BAL) leukocytes.
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Stimulants: Interleukin-13 (IL-13) for HELF, or Phytohaemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for BAL cells.
-
Test Compounds: this compound and Budesonide at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
ELISA Kit: Specific for the cytokine of interest (e.g., IL-5, IL-6, IFN-γ, Eotaxin).
2. Procedure:
-
Cell Seeding: Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of BDP or BUD for a specified time (e.g., 1 hour).
-
Stimulation: Add the pro-inflammatory stimulant (e.g., IL-13, or PHA/PMA) to the wells, excluding the negative control wells.
-
Incubation: Incubate the plates for a period sufficient to induce cytokine production (e.g., 48-72 hours).[3][4]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of the target cytokine in the supernatant according to the ELISA kit manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the cytokine concentration in each sample.
-
Plot the cytokine concentration against the logarithm of the test compound concentration to create dose-response curves and determine the IC50 value for each compound.
Discussion
The in vitro data reveals distinct pharmacological profiles for this compound and Budesonide. BDP acts as a prodrug, requiring conversion to its active metabolite, 17-BMP, which exhibits a higher binding affinity for the glucocorticoid receptor compared to Budesonide.[1][2][7]
However, receptor affinity does not solely dictate clinical efficacy. Functional assays demonstrate that Budesonide can be more potent in inhibiting cytokine release in certain cellular contexts, showing effects at lower concentrations than BDP.[3] This difference in potency might be clinically relevant at lower therapeutic doses.[2]
Furthermore, their metabolism within the lung tissue differs significantly. Budesonide's ability to form fatty acid conjugates creates an intracellular reservoir, potentially prolonging its local anti-inflammatory action.[7][9] In contrast, a substantial portion of BDP is rapidly converted to inactive metabolites.[7][9] These distinctions in metabolism and local bioavailability are critical considerations in the development and evaluation of inhaled corticosteroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Beclomethasone versus budesonide for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the inhibitory effects of budesonide, beclomethasone dipropionate, dexamethasone, hydrocortisone and tixocortol pivalate on cytokine release from leukocytes recovered from human bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of beclomethasone dipropionate and budesonide on interleukin-13 induced cytokine release, proliferation and differentiation of the human lung fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Beclometasone Dipropionate: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Beclometasone dipropionate (BDP), a potent synthetic glucocorticoid widely used in the treatment of asthma and other respiratory diseases. We will delve into the methodologies of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting a cross-validation of their results. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific research needs.
Introduction to Analytical Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify peptides, proteins, antibodies, and hormones. In the context of BDP analysis, a competitive ELISA would typically be employed. This format involves competition between unlabeled BDP in the sample and a labeled BDP conjugate for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of BDP in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of tandem mass spectrometry. LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high specificity, sensitivity, and accuracy.
Comparative Performance Data
| Parameter | LC-MS/MS | ELISA (Typical for Steroids) |
| Linearity Range | 5.0 - 2000.0 pg/mL[1] | Typically in the low ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] | Generally higher than LC-MS/MS, often in the ng/mL range |
| Precision (%CV) | Intra-day: < 11.97% Inter-day: < 8.23%[1] | Typically < 15-20% |
| Accuracy (% Recovery) | 96.99% to 112.14%[1] | Generally within 80-120% |
| Specificity | High (based on molecular weight and fragmentation) | Potential for cross-reactivity with structurally related steroids |
| Throughput | Moderate to High | High |
| Cost per Sample | High | Low to Moderate |
| Instrumentation | Complex and Expensive | Relatively Simple and Less Expensive |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a synthesized example based on published methodologies.[1][2]
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of BDP).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3.1.3. Tandem Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for BDP and its internal standard are monitored for quantification. For example, a transition for BDP could be m/z 521.2 -> 465.2.
General Protocol for a Competitive ELISA
This is a generic protocol for a competitive ELISA, as a specific validated protocol for BDP was not publicly available.
3.2.1. Plate Coating
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound.
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 1% BSA).
3.2.2. Competitive Reaction
-
Add standards, controls, and samples to the wells.
-
Immediately add a fixed amount of enzyme-conjugated BDP (e.g., BDP-HRP) to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the BDP in the sample and the BDP-HRP for binding to the antibody.
3.2.3. Detection
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will be acted upon by the enzyme to produce a colored product.
-
Incubate for a short period to allow for color development.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of BDP in the sample.
Cross-Reactivity Considerations
A significant advantage of LC-MS/MS is its high specificity, which minimizes the risk of cross-reactivity with other structurally similar compounds. Immunoassays, on the other hand, are susceptible to cross-reactivity, where the antibody may bind to molecules other than the target analyte. For instance, studies on cortisol immunoassays have shown that some steroids can cross-react, although the cross-reactivity of beclomethasone was found to be low and unlikely to be clinically significant at therapeutic doses. However, this highlights the importance of validating any immunoassay for potential cross-reactivity with metabolites of BDP and other co-administered drugs.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: General workflow for a competitive ELISA.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity, specificity, and accuracy, making it ideal for pharmacokinetic studies, bioequivalence testing, and regulatory submissions. Its ability to distinguish between BDP and its metabolites is a critical advantage.
-
ELISA , once a specific and validated assay is available, could offer a high-throughput and cost-effective solution for screening large numbers of samples where the utmost sensitivity and specificity are not the primary concern. However, careful validation of cross-reactivity would be essential.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for generating reliable and meaningful data in the study of this compound.
References
A Comparative Analysis of Beclometasone Dipropionate Delivery: Nebulizer vs. Metered-Dose Inhaler
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common delivery systems for beclometasone dipropionate: the nebulizer and the metered-dose inhaler (MDI). It synthesizes data from multiple studies to evaluate performance based on key metrics including clinical efficacy, pharmacokinetic profiles, and aerosol particle size distribution. Detailed experimental methodologies are provided to support the interpretation of the presented data.
Clinical Efficacy
Clinical trials comparing this compound administered via nebulizer and MDI have demonstrated comparable efficacy in treating asthma, although often requiring different dosages to achieve similar outcomes.
A study in pediatric patients with moderate to severe asthma exacerbations found that 1,600 µ g/day of this compound delivered by nebulizer was as effective as 800 µ g/day delivered by an MDI with a spacer.[1] Both treatment groups showed statistically significant improvements in pulmonary function tests, asthma symptom scores, and the use of rescue medication.[1] Similarly, a study in steroid-dependent adults with moderate to severe asthma showed that a higher dose of nebulized beclometasone (3,000-4,000 µ g/day ) was equally effective as 1,500-2,000 µ g/day administered via an MDI with a spacer.[2]
The primary efficacy endpoint in these studies was often the morning pulmonary expiratory flow rate (PEFR). In the pediatric study, the nebulizer group's mean morning PEFR increased from 233.2 L/min to 322.0 L/min, while the MDI group saw an increase from 222.9 L/min to 314.9 L/min.[1] In the adult study, the nebulizer group's mean morning PEFR increased from 308.7 L/min to 319.2 L/min, and the MDI group's from 301.5 L/min to 309.3 L/min.[2]
| Parameter | Nebulizer | Metered-Dose Inhaler (with Spacer) | Study Population |
| Dosage for Equivalent Efficacy | 1,600 µ g/day | 800 µ g/day | Pediatric (6-16 years)[1] |
| Dosage for Equivalent Efficacy | 3,000-4,000 µ g/day | 1,500-2,000 µ g/day | Adult (18-70 years)[2] |
| Mean Morning PEFR Increase (Pediatric) | +88.8 L/min | +92.0 L/min | Pediatric (6-16 years)[1] |
| Mean Morning PEFR Increase (Adult) | +10.5 L/min | +7.8 L/min | Adult (18-70 years)[2] |
Table 1: Comparison of Clinical Efficacy
Pharmacokinetic Profile
The pharmacokinetic profiles of this compound and its active metabolite, beclometasone-17-monopropionate (B17MP), differ significantly depending on the delivery method. These differences are primarily attributed to the distinct deposition patterns in the respiratory tract and subsequent absorption.
A study in healthy male volunteers revealed that a 1,600 µg dose of this compound from an MDI resulted in a significantly higher peak plasma concentration (Cmax) of B17MP (1,587 pg/mL) compared to a 1,600 µg (455 pg/mL) or even a 3,200 µg (758 pg/mL) dose from a nebulizer.[3] The time to reach Cmax (Tmax) was also shorter for the MDI (1.3 hours) compared to the nebulizer (2.5-3 hours).[3]
However, the total systemic exposure (AUC) was found to be comparable between a 3,200 µg nebulized dose (8,201 pg·h/mL) and a 1,600 µg MDI dose (6,883 pg·h/mL), suggesting that a higher nebulized dose is required to achieve similar systemic bioavailability to an MDI.[3] The elimination half-life of B17MP was shorter with the MDI (4.6 hours) than with the nebulizer (6.3-7.4 hours).[3]
| Pharmacokinetic Parameter | Nebulizer (1600 µg) | Nebulizer (3200 µg) | Metered-Dose Inhaler (1600 µg) |
| Cmax (B17MP) | 455 pg/mL | 758 pg/mL | 1,587 pg/mL[3] |
| Tmax (B17MP) | 3.0 h | 2.5 h | 1.3 h[3] |
| AUCinfinity (B17MP) | 4,870 pg·h/mL | 8,201 pg·h/mL | 6,883 pg·h/mL[3] |
| Elimination Half-life (t1/2) | 7.4 h | 6.3 h | 4.6 h[3] |
Table 2: Pharmacokinetic Comparison of Beclometasone-17-Monopropionate (B17MP)
Particle Size Distribution
The aerodynamic particle size distribution is a critical factor influencing the deposition of inhaled medication in the lungs. Particles between 1 and 5 µm are generally considered optimal for reaching the peripheral airways.
An in-vitro study using a cascade impactor demonstrated that MDIs used with a spacer device produce a greater amount of this compound in particles less than 5 µm compared to nebulizers.[4] For a 150 µg dose, a Nebuhaler and a Volumatic spacer with an MDI produced 58.2 µg and 46.5 µg of particles <5 µm, respectively. In contrast, a Pari Inhalierboy nebulizer and a Medix Traveller with a Cirrus nebulizer chamber produced only 16 µg and 27 µg of particles in the same size range.[4] This suggests a higher proportion of the drug from an MDI with a spacer is likely to reach the airways.[4]
| Delivery System | Total Dose | Amount of Drug in Particles < 5 µm |
| Pari Inhalierboy Nebulizer | 150 µg | 16 µg[4] |
| Medix Traveller with Cirrus Nebulizer | 150 µg | 27 µg[4] |
| MDI with Nebuhaler Spacer | 150 µg | 58.2 µg[4] |
| MDI with Volumatic Spacer | 150 µg | 46.5 µg[4] |
Table 3: Particle Size Comparison
Experimental Protocols
Clinical Efficacy Trial Methodology
A representative experimental design for comparing the clinical efficacy of nebulized versus MDI-delivered this compound is a double-blind, double-dummy, multicenter, randomized, parallel-group study.[1][2]
-
Patient Recruitment: Patients with a confirmed diagnosis of asthma meeting specific severity criteria (e.g., moderate to severe exacerbation) are recruited.[1]
-
Run-in Period: A run-in period (e.g., 24 hours to 2 weeks) is implemented to establish baseline measurements of pulmonary function (e.g., PEFR, FEV1) and symptom scores.[1][2]
-
Randomization: Patients are randomized to receive either this compound via nebulizer or MDI with a spacer. The double-dummy design ensures blinding, where patients in the nebulizer group also use a placebo MDI, and patients in the MDI group use a placebo nebulizer.
-
Treatment Period: The treatment period typically lasts for several weeks (e.g., 4 to 12 weeks).[1][2]
-
Efficacy Assessments: Efficacy is assessed through regular monitoring of pulmonary function tests (spirometry), patient-reported symptom scores, and the use of rescue medication.
-
Safety Assessments: Safety is monitored by recording adverse events, and in some studies, by assessing the hypothalamic-pituitary-adrenal (HPA) axis function through cortisol measurements.[3]
-
Statistical Analysis: Statistical methods are used to compare the changes from baseline in the efficacy parameters between the two treatment groups.
References
- 1. Aerodynamic particle size analysis of aerosols from pressurized metered-dose inhalers: comparison of Andersen 8-stage cascade impactor, next generation pharmaceutical impactor, and model 3321 Aerodynamic Particle Sizer aerosol spectrometer [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Study of Beclometasone Dipropionate and its Active Metabolite, Beclometasone-17-Monopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Beclometasone Dipropionate (BDP) and its primary active metabolite, Beclometasone-17-Monopropionate (17-BMP). BDP is a widely used synthetic glucocorticoid, administered as a prodrug, which undergoes rapid hydrolysis to the more potent 17-BMP.[1][2][3] This comparison focuses on their physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of BDP and 17-BMP is crucial for formulation development and predicting their biological performance. BDP is characterized by its low aqueous solubility, a factor that influences its dissolution rate and subsequent absorption.[4] In contrast, its active metabolite, 17-BMP, exhibits a higher water solubility.[4]
| Property | This compound (BDP) | Beclometasone-17-Monopropionate (17-BMP) | Reference |
| Molecular Formula | C28H37ClO7 | C25H33ClO6 | [3] |
| Molar Mass ( g/mol ) | 521.05 | 464.98 | [3] |
| Appearance | White or almost white powder | Solid | [5][6] |
| Water Solubility | Practically insoluble (<1 µg/mL to 2.17 µg/mL) | Higher than BDP | [4][7] |
| Solubility in Organic Solvents | Freely soluble in acetone, sparingly soluble in ethanol | Soluble in methanol | [5][6] |
| Melting Point (°C) | 117-120 (decomposition) | Not specified | [8] |
Experimental Protocol: Solubility Determination (Phase Solubility Method)
The solubility of BDP and 17-BMP can be determined using the phase solubility method as described by Higuchi and Connors.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of a complexing agent (e.g., hydroxypropyl-β-cyclodextrin) or a co-solvent (e.g., ethanol).
-
Equilibration: Add an excess amount of the beclometasone compound to each solution in sealed containers. These are then agitated in a constant temperature water bath (e.g., 25°C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspensions are filtered through a membrane filter (e.g., 0.25 µm). The concentration of the dissolved beclometasone compound in the filtrate is then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the complexing agent or co-solvent. The intrinsic solubility is determined from the y-intercept of this plot.
Pharmacokinetics
The pharmacokinetic profiles of BDP and 17-BMP are critical to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. BDP is designed as a prodrug to be administered via inhalation, with its systemic bioavailability being relatively low due to extensive first-pass metabolism.[5] Upon administration, it is rapidly hydrolyzed by esterases in tissues, including the lungs, to form the active 17-BMP.[9]
| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (17-BMP) | Reference |
| Systemic Bioavailability (Inhaled) | Low | Main contributor to systemic activity | [5] |
| Metabolism | Rapidly hydrolyzed to 17-BMP | Further metabolized to inactive forms | [9] |
| Half-life (t½) | Short | Approximately 2.8 hours | [9] |
| Protein Binding | Not specified | High | [9] |
Experimental Protocol: Pharmacokinetic Analysis in Plasma
-
Study Design: A crossover study design in healthy volunteers is often employed. Subjects receive a single dose of the drug via the intended route of administration (e.g., inhalation).
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dosing.
-
Sample Preparation: Plasma is separated from the blood samples. A liquid-liquid extraction or solid-phase extraction method is used to isolate BDP and 17-BMP from the plasma matrix.
-
Quantification: The concentrations of BDP and 17-BMP in the extracted samples are determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) using non-compartmental analysis.[9]
Pharmacodynamics and Mechanism of Action
The anti-inflammatory effects of beclometasone are mediated through the binding and activation of the glucocorticoid receptor (GR).[8] 17-BMP exhibits a significantly higher binding affinity for the GR compared to the parent BDP, making it the primary mediator of the therapeutic effect.[4]
| Parameter | This compound (BDP) | Beclometasone-17-Monopropionate (17-BMP) | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity | Weak | High | [2][3] |
| Anti-inflammatory Potency | Lower | Higher | [4] |
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory action of beclometasone is initiated by the binding of 17-BMP to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated GR complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[8]
Experimental Protocol: Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the relative binding affinity of BDP and 17-BMP for the GR.
-
Preparation of GR: A source of GR is required, typically from a cell lysate or purified recombinant protein.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the GR preparation in the presence of varying concentrations of the unlabeled competitor compounds (BDP or 17-BMP).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. A lower IC50 value indicates a higher binding affinity.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Dissolution and its Importance
The dissolution rate of an inhaled drug is a critical factor influencing its therapeutic efficacy. For poorly water-soluble drugs like BDP, dissolution can be the rate-limiting step for absorption and subsequent pharmacological action. A faster dissolution rate can lead to a more rapid onset of action.
Experimental Protocol: In Vitro Dissolution Testing for Inhaled Products
A common method for evaluating the dissolution of inhaled drugs is the paddle-over-disk method or a modified Franz diffusion cell apparatus.
-
Sample Preparation: The drug powder is deposited onto a filter membrane, simulating its deposition in the lungs.
-
Dissolution Medium: A physiologically relevant dissolution medium is used, which may contain surfactants to mimic the composition of lung lining fluid.
-
Apparatus Setup: The filter with the deposited drug is placed in the dissolution apparatus.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The amount of dissolved drug in each sample is quantified using a validated HPLC method.
-
Data Analysis: A dissolution profile is generated by plotting the cumulative percentage of drug dissolved against time.
Conclusion
The conversion of the prodrug this compound to its active metabolite, Beclometasone-17-Monopropionate, is a key determinant of its therapeutic activity. 17-BMP exhibits superior physicochemical properties for dissolution and significantly higher binding affinity for the glucocorticoid receptor, translating to greater anti-inflammatory potency. Understanding these comparative aspects is essential for the rational design of new formulations and the optimization of therapeutic strategies for inflammatory respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative physicochemical and pharmacokinetic profiles of inhaled beclomethasone dipropionate and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization [mdpi.com]
- 8. Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Beclometasone Dipropionate and Triamcinolone Acetonide for Inhaled Corticosteroid Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Widely Used Inhaled Corticosteroids
Beclometasone dipropionate and triamcinolone acetonide are two synthetic glucocorticoids that have long been mainstays in the treatment of chronic inflammatory airway diseases such as asthma and allergic rhinitis. Their efficacy stems from their potent anti-inflammatory properties, mediated through the glucocorticoid receptor. This guide provides a detailed, data-driven comparison of these two corticosteroids to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Physicochemical and Pharmacokinetic Profiles
A fundamental understanding of the physicochemical and pharmacokinetic properties of these corticosteroids is crucial for interpreting their biological activity and clinical performance.
Table 1: Physicochemical Properties
| Property | This compound | Triamcinolone Acetonide |
| Molecular Formula | C28H37ClO7 | C24H31FO6 |
| Molecular Weight | 521.04 g/mol | 434.50 g/mol |
| Appearance | White to creamy-white, odorless powder | White to off-white crystalline powder |
| Solubility | Practically insoluble in water; soluble in acetone and in chloroform; sparingly soluble in alcohol | Practically insoluble in water; sparingly soluble in dehydrated alcohol, in chloroform, and in methanol |
| LogP (Octanol/Water) | ~3.7 | ~2.5 |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Triamcinolone Acetonide |
| Prodrug | Yes | No |
| Active Metabolite | Beclometasone-17-monopropionate (B-17-MP) | Not applicable |
| Oral Bioavailability | Low (<20%) | Significant |
| Protein Binding | ~87% (B-17-MP) | ~68% |
| Metabolism | Rapidly hydrolyzed by esterases in the lung and other tissues to its active metabolite, B-17-MP, which is then further metabolized in the liver. | Primarily hepatic metabolism via 6β-hydroxylation. |
| Elimination Half-life | BDP: ~0.5 h; B-17-MP: ~2.7 h | ~2.0 - 5.0 h |
Pharmacodynamics: Receptor Binding and Anti-inflammatory Potency
The therapeutic effects of glucocorticoids are initiated by their binding to the glucocorticoid receptor (GR). The affinity of this binding is a key determinant of the drug's potency.
Table 3: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| This compound | 53 |
| Beclometasone-17-monopropionate (Active Metabolite) | 1345 |
| Triamcinolone Acetonide | 233 |
This compound itself has a lower affinity for the GR compared to triamcinolone acetonide. However, it is a prodrug that is rapidly converted to its active metabolite, beclometasone-17-monopropionate (B-17-MP), which exhibits a significantly higher binding affinity. This highlights the importance of considering metabolic activation when evaluating the potency of this compound.
Clinical Efficacy and Safety: A Comparative Overview
Numerous clinical trials have compared the efficacy and safety of this compound and triamcinolone acetonide in the management of asthma and allergic rhinitis.
Table 4: Summary of Clinical Efficacy in Persistent Asthma
| Efficacy Parameter | This compound (BDP) | Triamcinolone Acetonide (TAA) | Key Findings |
| Improvement in FEV1 | Statistically significant improvement from baseline. | Statistically significant improvement from baseline. | Some studies suggest BDP may lead to a greater improvement in FEV1 at certain time points, though this is not always sustained.[1] Overall, both are considered effective.[2] |
| Reduction in Asthma Symptoms | Statistically significant reduction. | Statistically significant reduction. | One study found BDP to be statistically superior to TAA in reducing total asthma symptom scores.[1] |
| Reduction in Rescue Medication Use | Statistically significant reduction. | Statistically significant reduction. | One study showed BDP to be superior for some weeks of the study, while another found TAA-HFA was associated with a significantly greater reduction in rescue salbutamol use compared to BDP-CFC.[1][2] |
| Overall Efficacy | Considered at least as effective as TAA, with some measures suggesting superiority.[1] | Considered therapeutically equivalent to BDP in some formulations and dosages.[2] | Both are effective in managing persistent asthma. |
Table 5: Summary of Clinical Efficacy in Allergic Rhinitis
| Efficacy Parameter | This compound (BDP) | Triamcinolone Acetonide (TAA) | Key Findings |
| Reduction in Nasal Symptoms (stuffiness, discharge, sneezing, itching) | Effective in reducing symptoms. | Effective in reducing symptoms. | No significant differences were found between the two treatments in the mean reduction of nasal symptoms.[3] |
| Patient Preference (Taste and Smell) | Less preferred. | More preferred. | Patients described TAA aqueous nasal spray as having a better taste and smell than aqueous BDP.[3] |
| Overall Efficacy | Both once-daily TAA and twice-daily BDP are well-tolerated and effective.[3] | Both once-daily TAA and twice-daily BDP are well-tolerated and effective.[3] | Both are considered effective treatments for seasonal allergic rhinitis. |
In terms of safety, both this compound and triamcinolone acetonide are generally well-tolerated at recommended doses. Local side effects such as oropharyngeal candidiasis and dysphonia can occur with inhaled formulations of both drugs. Systemic side effects are a concern with all corticosteroids, particularly at high doses, but are minimized with inhaled administration due to lower systemic bioavailability. One meta-analysis suggested that for intranasal use, triamcinolone may have a better safety profile regarding the risk of epistaxis.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor, leading to the modulation of gene expression.
Caption: Glucocorticoid signaling pathway.
The following workflow outlines a typical experimental procedure for comparing the in vitro anti-inflammatory effects of these two corticosteroids.
Caption: In vitro anti-inflammatory assay workflow.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
Objective: To determine and compare the binding affinities (Ki) of this compound (and its active metabolite B-17-MP) and Triamcinolone acetonide to the glucocorticoid receptor.
Methodology:
-
Receptor Source: Prepare a cytosolic fraction containing the GR from a suitable source, such as human lung tissue or a cell line overexpressing the human GR (e.g., A549 cells).
-
Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [3H]-dexamethasone.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound, B-17-MP, or Triamcinolone acetonide).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a sufficient period (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To compare the in vitro anti-inflammatory potency of this compound and Triamcinolone acetonide by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Stimulate the PBMCs to produce inflammatory cytokines using a mitogen such as phytohemagglutinin (PHA) or a specific allergen (if using cells from allergic donors).
-
Treatment: Concurrently with stimulation, treat the cells with a range of concentrations of this compound and Triamcinolone acetonide.
-
Incubation: Incubate the cell cultures for a predetermined period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the culture plates and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentrations of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the supernatants using a sensitive immunoassay such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: For each drug, plot the percentage inhibition of cytokine release against the drug concentration. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cytokine release) for each cytokine. These IC50 values can then be used to compare the in vitro anti-inflammatory potencies of this compound and Triamcinolone acetonide.
Conclusion
Both this compound and triamcinolone acetonide are potent and effective inhaled corticosteroids. While this compound is a prodrug that is converted to a highly active metabolite with very high receptor affinity, triamcinolone acetonide is active in its parent form with a strong affinity for the glucocorticoid receptor.
Clinical data suggests a broad equivalence in efficacy for asthma and allergic rhinitis, with some studies indicating potential advantages for this compound in certain asthma-related outcomes. In the context of intranasal use for allergic rhinitis, triamcinolone acetonide may be preferred by some patients due to its sensory attributes.
For researchers and drug development professionals, the choice between these two corticosteroids for a particular application will depend on the specific research question or therapeutic goal. This guide provides the foundational data to inform such decisions, emphasizing the importance of considering their distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles.
References
- 1. Comparative clinical study of inhaled beclomethasone dipropionate and triamcinolone acetonide in persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. A comparison of once-daily triamcinolone acetonide aqueous and twice-daily beclomethasone dipropionate aqueous nasal sprays in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Beclometasone Dipropionate in a New Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Beclometasone Dipropionate's (BDP) anti-inflammatory effects against two common treatments for inflammatory bowel disease (IBD), Budesonide and Mesalamine, within the context of the Dextran Sulfate Sodium (DSS)-induced colitis mouse model. This model serves as a robust preclinical platform for evaluating novel therapeutics for IBD.
Comparative Efficacy in DSS-Induced Colitis
The following tables summarize the expected quantitative outcomes based on preclinical studies evaluating this compound, Budesonide, and Mesalamine in the DSS-induced colitis model.
Table 1: Clinical and Macroscopic Parameters
| Parameter | DSS Control Group | This compound (BDP) | Budesonide | Mesalamine |
| Disease Activity Index (DAI) Score | High (e.g., >10) | Significantly lower than DSS control | Significantly lower than DSS control | Moderately lower than DSS control |
| Body Weight Loss (%) | Significant (e.g., >15%) | Significantly less than DSS control | Significantly less than DSS control | Moderately less than DSS control |
| Colon Length (cm) | Significantly shortened | Significantly preserved compared to DSS control | Significantly preserved compared to DSS control | Moderately preserved compared to DSS control |
Table 2: Histological and Inflammatory Parameters
| Parameter | DSS Control Group | This compound (BDP) | Budesonide | Mesalamine |
| Histological Score | High (severe inflammation, ulceration, crypt loss) | Significantly reduced inflammation and tissue damage | Significantly reduced inflammation and tissue damage | Moderately reduced inflammation |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Markedly elevated | Significantly reduced | Significantly reduced | Moderately reduced |
| TNF-α Levels (pg/mL) | Significantly elevated | Significantly reduced | Significantly reduced | Moderately reduced |
| IL-6 Levels (pg/mL) | Significantly elevated | Significantly reduced | Significantly reduced | Moderately reduced |
| IL-1β Levels (pg/mL) | Significantly elevated | Significantly reduced | Significantly reduced | Moderately reduced |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines the induction and assessment of acute colitis in mice, a standard model for IBD research.
Materials:
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
8-10 week old C57BL/6 mice
-
Standard laboratory animal diet and housing
-
Calibrated weighing scale
-
Reagents for fecal occult blood testing
-
Formalin (10% neutral buffered) for tissue fixation
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis:
-
Prepare a 2.5-3.0% (w/v) solution of DSS in autoclaved drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group receives regular autoclaved drinking water.
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used for drug delivery (e.g., saline, methylcellulose) to a group of DSS-treated mice.
-
This compound (BDP) Group: Administer BDP orally (e.g., 1-10 mg/kg) daily, starting from day 0 or day 1 of DSS administration.
-
Budesonide Group: Administer Budesonide orally (e.g., 1-5 mg/kg) daily.
-
Mesalamine Group: Administer Mesalamine orally (e.g., 50-200 mg/kg) daily.
-
-
Daily Monitoring and Assessment:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency (0: normal, 2: loose, 4: diarrhea).
-
Assess the presence of blood in the stool using a fecal occult blood test (0: negative, 2: positive, 4: gross bleeding).
-
Calculate the Disease Activity Index (DAI) for each mouse daily as the sum of scores for body weight loss, stool consistency, and rectal bleeding, divided by 3.
-
-
Termination and Sample Collection (Day 8-10):
-
Euthanize mice according to approved institutional guidelines.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a distal portion of the colon for histological analysis and fix in 10% neutral buffered formalin.
-
Collect another portion of the colon and snap-freeze in liquid nitrogen for cytokine and MPO analysis.
-
-
Histological Analysis:
-
Embed the formalin-fixed colon tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, extent of injury, and crypt damage in a blinded manner.
-
-
Biochemical Analysis:
-
Homogenize the frozen colon tissue.
-
Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Determine MPO activity using a specific assay kit as an indicator of neutrophil infiltration.
-
Visualizing the Mechanisms
This compound Signaling Pathway
Caption: BDP's anti-inflammatory mechanism via GR signaling and NF-κB inhibition.
Experimental Workflow for DSS-Induced Colitis Study
Caption: Workflow for evaluating anti-inflammatory drugs in the DSS colitis model.
A Comparative Guide to the Reproducibility of Beclometasone Dipropionate Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published experimental findings on Beclometasone dipropionate (BDP), a widely used synthetic corticosteroid for the management of asthma and other inflammatory conditions. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate the critical evaluation and reproduction of these findings.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, beclomethasone-17-monopropionate (17-BMP), upon administration.[1][2] 17-BMP is a potent glucocorticoid receptor (GR) agonist.[1][2][3][4] The binding of 17-BMP to the cytoplasmic GR induces a conformational change, leading to the dissociation of heat shock proteins and dimerization of the receptor.[1][5] This activated complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[1][5] This interaction modulates gene transcription, leading to the anti-inflammatory effects of the drug.[1][2]
The anti-inflammatory actions of BDP are multifaceted and include:
-
Inhibition of pro-inflammatory mediators: It suppresses the production of various inflammatory molecules such as prostaglandins, leukotrienes, cytokines, and chemokines.[1][2][5]
-
Suppression of inflammatory cells: BDP attenuates the activity of mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils.[1]
-
Induction of anti-inflammatory proteins: It increases the transcription of genes encoding for anti-inflammatory proteins like lipocortin-1 and interleukin-10.[1][2]
Figure 1: Simplified signaling pathway of this compound.
Comparative Efficacy Data from Clinical Trials
The following tables summarize quantitative data from published clinical trials investigating the efficacy of this compound in patients with persistent asthma.
Table 1: Comparison of this compound (BDP) with Placebo
| Study (ClinicalTrials.gov ID) | Treatment Arms | Primary Endpoint | Results |
| Randomized trial of BDP breath-actuated inhaler (NCT02513160) [6] | BDP BAI 320 µ g/day BDP BAI 640 µ g/day Placebo BAI | Change in FEV1 AUEC(0-6 wk) | BDP BAI 320 and 640 µ g/day significantly improved FEV1 AUEC(0-6 wk) vs placebo (p < 0.001).[6] |
| Safety and efficacy of BDP by BAI or MDI (NCT02031640) [7] | BDP BAI 320 µ g/day BDP BAI 640 µ g/day BDP MDI 640 µ g/day Placebo | Change in FEV1 AUEC(0-12 wk) | Increased in all active treatment groups vs placebo (not statistically significant).[7] Clinically important improvements in morning and evening PEF and decreased rescue medication use.[7] |
| Dose-ranging study of extrafine BDP (BEAM; NCT03084718) [8] | BDP 100 µ g/day BDP 400 µ g/day BDP 800 µ g/day Placebo | Change from baseline in pre-dose morning FEV1 at Week 8 | BDP 400 µ g/day (200 µg BID) was superior to placebo (113 ml difference, p=0.015).[8] Other doses not significantly different from placebo.[8] |
| Review of BDP vs Placebo [9] | CFC-BDP (≤400 mcg/day) vs Placebo | Change in FEV1 | Significant improvement of 360 ml (95% CI 260 to 460) vs placebo.[9] |
| Review of BDP vs Placebo [9] | CFC-BDP (≤400 mcg/day) vs Placebo | Change in morning PEF | Significant improvement of 35.95 L/min (95% CI 27.85 to 44.04) vs placebo.[9] |
FEV1: Forced Expiratory Volume in 1 second; AUEC: Area Under the Effect Curve; PEF: Peak Expiratory Flow; BAI: Breath-Actuated Inhaler; MDI: Metered-Dose Inhaler; CFC: Chlorofluorocarbon.
Table 2: Comparison of this compound (BDP) with Fluticasone Propionate (FP)
| Study | Treatment Arms | Primary Endpoint | Results |
| Comparison of nebulized BDP and FP [10] | BDP suspension 2,400 µ g/day FP suspension 2,000 µ g/day | Variation in PEF at treatment end over baseline | Both treatments showed comparable efficacy.[10] Mean PEF increased from 5.2 to 5.7 l/s in the BDP group and from 5.2 to 5.8 l/s in the FP group.[10] |
| In vitro comparison of BDP and FP [11] | BDP and FP in vitro | Inhibition of allergen-induced T-cell proliferation and cytokine production | Both BDP and FP inhibited T-cell proliferation and production of IL-3, IL-5, and GM-CSF mRNA and protein in a concentration-dependent manner.[11] FP was found to be more potent in vitro.[11] |
PEF: Peak Expiratory Flow; IL: Interleukin; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols are crucial. Below are generalized methodologies based on the cited clinical trials. For specific details, investigators should refer to the primary publications.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Asthma
Objective: To evaluate the efficacy and safety of inhaled this compound in patients with persistent asthma.
Methodology:
-
Patient Population: Adults and adolescents (≥12 years) with a diagnosis of persistent asthma, demonstrating a certain level of reversible airway obstruction (e.g., post-bronchodilator FEV1 improvement).[6][7][12]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6][7][12]
-
Run-in Period: A period where patients may discontinue their usual asthma medications and receive a placebo to establish a baseline.[6][12]
-
Randomization: Patients are randomly assigned to receive one of the following treatments, typically administered twice daily via an inhaler device (e.g., MDI or BAI):
-
This compound (various doses)
-
Placebo
-
-
Efficacy Assessments:
-
Spirometry: Measurement of FEV1 and other lung function parameters at baseline and at specified intervals throughout the study.[6][7][12]
-
Peak Expiratory Flow (PEF): Daily measurements by patients using a handheld meter.[7]
-
Symptom Scores and Rescue Medication Use: Patients record daily asthma symptoms and the use of short-acting beta-agonists for symptom relief.[7]
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and in some cases, laboratory tests and electrocardiograms.[7]
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the active treatment and placebo groups.
Figure 2: Generalized workflow for a clinical trial of this compound.
Protocol 2: In Vitro Metabolism in Human Lung Tissue
Objective: To investigate the metabolic pathway of this compound in human lung tissue.
Methodology:
-
Tissue Preparation: Precision-cut lung slices are prepared from human lung tissue.[13]
-
Incubation: The lung tissue slices are incubated with this compound at a specific concentration (e.g., 25 µM) for various time points (e.g., 2, 6, and 24 hours).[13]
-
Sample Processing:
-
The supernatant (incubation medium) is collected.
-
The tissue samples are homogenized in a solvent like methanol.
-
Both supernatant and homogenized tissue are centrifuged to separate cellular debris.[13]
-
-
Analytical Method: The concentrations of BDP and its metabolites (17-BMP and beclomethasone) in the supernatant and tissue extracts are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: The rate of metabolism and the formation of different metabolites over time are calculated.
Conclusion
The provided data from various studies demonstrate the consistent anti-inflammatory efficacy of this compound in the treatment of asthma. The mechanism of action via the glucocorticoid receptor is well-established. While clinical trial results generally show a significant improvement in lung function and symptom control compared to placebo, the magnitude of the effect can vary depending on the patient population, disease severity, and the specific formulation and delivery device used.[14][15] The in vitro data provides a basis for understanding the cellular and molecular mechanisms underlying the clinical effects. For researchers aiming to reproduce or build upon these findings, strict adherence to the detailed experimental protocols outlined in the primary publications is paramount. This guide serves as a starting point for navigating the extensive body of research on this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Randomized trial to assess the efficacy and safety of beclomethasone dipropionate breath-actuated inhaler in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of beclomethasone dipropionate delivered by breath-actuated or metered-dose inhaler for persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Beclomethasone versus placebo for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy of this compound and fluticasone propionate suspensions for nebulization in adult patients with persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of inhaled extrafine beclomethasone dipropionate in adults with asthma: a randomized, parallel-group, dose-ranging study (BEAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic properties of inhaled this compound delivered via hydrofluoroalkane-containing devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-life comparison of this compound as an extrafine- or larger-particle formulation for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beclometasone Dipropionate from Various Chemical Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an active pharmaceutical ingredient (API) like Beclometasone dipropionate requires meticulous evaluation of its quality and purity from various suppliers. This guide provides a framework for a comparative analysis, outlining key experimental protocols and data presentation formats to facilitate an informed decision-making process.
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1][2][3] It functions as a prodrug, being rapidly hydrolyzed to its active metabolite, beclometasone 17-monopropionate (17-BMP), which exerts its therapeutic effect by binding to glucocorticoid receptors.[1][2] Given that the purity and impurity profile of an API can significantly impact its efficacy and safety, a thorough comparison of the product from different chemical suppliers is paramount.
Comparative Data Summary
To ensure a clear and concise comparison, all quantitative data should be summarized in a tabular format. The following table presents a hypothetical comparison of this compound from three different suppliers based on common specifications found in a Certificate of Analysis (CoA).
| Parameter | Supplier A | Supplier B | Supplier C | USP/EP Specification |
| Purity (HPLC) | 99.8% | 99.5% | 99.9% | ≥ 98.0% |
| Identity (IR/NMR) | Conforms | Conforms | Conforms | Conforms to standard |
| Specific Rotation | +95.0° | +93.5° | +96.2° | +94° to +102° |
| Total Impurities | 0.15% | 0.40% | 0.08% | ≤ 2.0% |
| Residual Solvents | <0.1% | <0.2% | <0.05% | Complies with ICH Q3C |
| Water Content (Karl Fischer) | 0.2% | 0.3% | 0.1% | ≤ 0.5% |
| Melting Point | 210-212 °C | 209-211 °C | 211-213 °C | ~208-210 °C |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound. Below are the protocols for key analytical experiments.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to identify and quantify any related substances or degradation products.
-
Instrumentation: A gradient HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound Reference Standard (USP or EP) in the diluent (e.g., acetonitrile/water mixture) to obtain a standard solution of known concentration.
-
Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the this compound from the supplier in the diluent to achieve a similar concentration as the standard solution.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and compare the peak areas. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks. Impurities are identified by their retention times relative to the main peak and quantified against the reference standard.
Identity Confirmation by Infrared (IR) Spectroscopy
This technique confirms the chemical structure of the this compound by comparing its IR spectrum to that of a reference standard.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Record the IR spectrum of the sample from approximately 4000 to 400 cm-1. Compare the resulting spectrum with the spectrum of the this compound Reference Standard. The spectra should be concordant.
Specific Rotation
This test measures the optical activity of the substance, which is an important characteristic for chiral molecules like this compound.
-
Instrumentation: Polarimeter.
-
Solvent: Dioxane.
-
Procedure: Prepare a solution of the sample in the specified solvent at a known concentration. Measure the angle of rotation at a specified temperature (usually 20°C or 25°C) and wavelength (usually 589 nm). Calculate the specific rotation based on the observed rotation, the path length of the cell, and the concentration of the solution.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex pathways and workflows.
Caption: this compound Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of Beclometasone Dipropionate in a Laboratory Setting
The proper disposal of beclometasone dipropionate is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulations. As a corticosteroid, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Step-by-Step Disposal Procedures
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its potential hazards. According to safety data sheets, this compound may have reproductive toxicity.[1] Therefore, appropriate personal protective equipment must be worn at all times.
-
Required PPE:
Step 2: Waste Segregation
Proper segregation of pharmaceutical waste is a critical step to ensure it is handled correctly and to prevent cross-contamination.[3][4] this compound waste should be segregated at the point of generation.
-
Solid Waste: This includes contaminated items such as gloves, masks, and bench paper.[5]
-
Liquid Waste: This includes any unused solutions containing this compound.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-proof sharps container.
Step 3: Containerization and Labeling
The type of container used for waste collection is important for safety and regulatory compliance.
-
Hazardous Pharmaceutical Waste: While this compound is not always classified as an RCRA hazardous waste, it is prudent to handle it as such due to its biological activity. Use a black container clearly labeled "Hazardous Waste - Pharmaceuticals" or as per your institution's and local regulations.[3][6]
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous by your institution's EHS department, use a blue or white container.[3]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
Step 4: On-Site Storage
Waste should be stored in a secure, designated area away from general laboratory traffic.
-
Storage Location: Store in a locked and well-ventilated area.[1][2]
-
Container Integrity: Ensure containers are sealed and not leaking.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[2]
-
Licensed Waste Disposal Service: The most common and recommended method for laboratory and healthcare facilities is to contract with a licensed biomedical or hazardous waste disposal company.[5] This ensures the waste is transported, treated, and disposed of in a compliant manner.
-
Incineration: Incineration is a common and required method for treating pharmaceutical waste to ensure its complete destruction.[3][6][7]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5][6] This can lead to environmental contamination and is a regulatory violation.
Step 6: Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate: Evacuate personnel from the immediate area if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[2]
-
Dispose: Collect all contaminated materials in a designated hazardous waste container for proper disposal as described in the steps above.
Step 7: Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8][9]
-
Defacing Labels: All labels on the container should be removed or defaced to protect confidential information and prevent misuse.[10]
-
Final Disposal: Once properly rinsed and with labels removed, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[8]
Data Presentation: this compound Disposal Summary
| Waste Type | Personal Protective Equipment (PPE) | Container Type & Color | Labeling Requirements | Disposal Method |
| Solid Waste (contaminated gloves, wipes, etc.) | Gloves, Lab Coat, Eye Protection | Black (Hazardous Pharmaceutical) or Blue/White (Non-Hazardous Pharmaceutical) | "Hazardous Waste - Pharmaceuticals" or as required by institutional policy | Collection by a licensed waste disposal service for incineration. |
| Liquid Waste (unused solutions) | Gloves, Lab Coat, Eye Protection | Black (Hazardous Pharmaceutical) or Blue/White (Non-Hazardous Pharmaceutical) | "Hazardous Waste - Pharmaceuticals" or as required by institutional policy | Collection by a licensed waste disposal service for incineration. |
| Sharps (contaminated needles, glass) | Gloves, Lab Coat, Eye Protection | Puncture-proof Sharps Container | Biohazard Symbol and "Pharmaceutical Waste" | Collection by a licensed waste disposal service for incineration. |
| Empty Containers | Gloves, Eye Protection | N/A (after decontamination) | All original labels must be defaced or removed. | Regular trash or recycling after triple rinsing (collecting rinsate as hazardous waste). |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and pharmaceutical waste management guidelines. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. securewaste.net [securewaste.net]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Beclometasone Dipropionate
This guide provides critical procedural information for the safe handling and disposal of Beclometasone dipropionate, tailored for researchers, scientists, and drug development professionals. This compound is classified as a hazardous substance, with potential risks to fertility and the unborn child.[1][2][3] Adherence to these safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Identification
This compound is identified with the following primary hazards:
-
Reproductive Toxicity (Category 1B/2): May damage fertility or the unborn child.[1][2][3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3][4]
Due to these classifications, all handling must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the required equipment for handling this compound, particularly in its powdered form.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Respiratory Protection | Suitable Respirator / Self-contained breathing apparatus | Use when handling powder or if dust generation is likely. An N-95 or N-100 particle mask may be sufficient for most activities, but a chemical cartridge-type respirator is needed for large spills.[5] Ensure fit-testing and training in accordance with regulations. |
| Eye and Face Protection | Safety Goggles with Side-Shields / Chemical Safety Goggles | Must be worn to protect against dust and splashes.[4] Standard eyeglasses are not sufficient. |
| Hand Protection | Protective, Chemical-Resistant Gloves | Thicker gloves generally offer better protection.[5] Powder-free gloves are recommended to avoid contamination.[5] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Skin and Body Protection | Impervious Clothing / Protective Clothing / Laboratory Coat | Wear suitable protective clothing to prevent skin exposure.[2][4][6] A lab coat or disposable gown should be worn. Ensure it is kept closed while working. |
Operational and Handling Plan
Safe handling requires a combination of engineering controls, careful work practices, and consistent use of PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Containment: For procedures that may generate dust, such as weighing or reconstituting the powder, use a chemical fume hood or other ventilated enclosure.[7]
-
Safety Stations: Ensure a safety shower and an eye wash station are readily accessible.[4]
Procedural Steps for Handling:
-
Obtain Special Instructions: Before use, obtain and read all safety precautions from the Safety Data Sheet (SDS).[1][8]
-
Minimize Dust: Take care to minimize the generation and accumulation of dust.[1]
-
Personal Hygiene:
-
Storage:
Emergency First Aid Protocols
In case of exposure, follow these immediate steps while seeking medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Obtain medical aid.[1] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1] |
Spill and Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Spill Cleanup:
-
Ensure adequate ventilation and wear full PPE.[4]
-
Evacuate personnel to safe areas.[8]
-
Prevent further leakage or spillage if it is safe to do so.[6]
-
Use an inert material (e.g., diatomite, universal binders) to absorb solutions or carefully sweep up powder.[1][4]
-
Place the waste into a suitable, labeled disposal container.[1]
-
Decontaminate surfaces by scrubbing with alcohol.[4]
Waste Disposal:
-
Chemical Waste: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not let the product enter drains or water courses.[4][7]
-
Contaminated PPE: Dispose of all used PPE, such as gloves and gowns, as hazardous waste according to institutional and regulatory guidelines.
-
Unused Product (Non-research setting): For unused medication outside of a lab, pharmacy take-back programs are the safest disposal method.[10][11] If unavailable, the medication can be mixed with an unappealing substance (dirt, cat litter), sealed in a plastic bag, and placed in household trash.[10][12] Remove all personal information from packaging.[10][12]
Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicea.com [chemicea.com]
- 8. odoo.fsa-chemicals.be [odoo.fsa-chemicals.be]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. familyallergy.com [familyallergy.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
